Duocarmycin SA intermediate-2
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C29H35NO4SSi |
|---|---|
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[[1-(4-methylphenyl)sulfonyl-6-phenylmethoxyindol-3-yl]methoxy]silane |
InChI |
InChI=1S/C29H35NO4SSi/c1-22-12-15-26(16-13-22)35(31,32)30-19-24(21-34-36(5,6)29(2,3)4)27-17-14-25(18-28(27)30)33-20-23-10-8-7-9-11-23/h7-19H,20-21H2,1-6H3 |
Clave InChI |
LNNHMEFSVDHHRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)OCC4=CC=CC=C4)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of a Key Intermediate in the Enantioselective Total Synthesis of (+)-Duocarmycin SA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of a pivotal intermediate in the total synthesis of (+)-Duocarmycin SA, a potent antitumor antibiotic. The focus is on a specific, well-documented intermediate from a modern, enantioselective synthetic route, herein designated as "Intermediate-2". This document offers detailed experimental protocols, comprehensive characterization data, and visualizations of the synthetic workflow and the parent compound's mechanism of action, designed to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to Duocarmycin SA
Duocarmycin SA is a naturally occurring antitumor agent that exhibits powerful cytotoxic activity against various cancer cell lines.[1] Its biological efficacy stems from its ability to sequence-selectively alkylate the N3 position of adenine (B156593) in the minor groove of DNA, leading to apoptosis.[2] The unique spirocyclopropylhexadienone moiety is crucial for this DNA alkylation.[3] The potent nature of Duocarmycin SA has made it a significant target for total synthesis and the development of related analogues for therapeutic use, including as payloads in antibody-drug conjugates (ADCs).[4][5]
Synthesis of Intermediate-2
The synthesis of (+)-Duocarmycin SA has been approached through various strategies. This guide focuses on a key step from the enantioselective total synthesis described by Schmidt et al. (2018), which provides a robust and scalable route to this complex natural product.[6] "Intermediate-2" in this context refers to the product of the vicarious nucleophilic substitution/cyclization sequence, a critical step in forming the tricyclic core of the Duocarmycin SA alkylating subunit.
Synthetic Workflow
The following diagram illustrates the synthetic transformation leading to Intermediate-2.
Caption: Synthetic route to Intermediate-2.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of Intermediate-2, adapted from the literature.[6]
Materials:
-
Indoline Derivative (Starting Material 1)
-
Sulfone Reagent (Starting Material 2)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of the Indoline Derivative (1.0 eq) and the Sulfone Reagent (1.2 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Potassium tert-butoxide (2.5 eq) is added portion-wise to the stirred solution, maintaining the temperature at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours, during which the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford Intermediate-2.
Characterization of Intermediate-2
Thorough characterization of Intermediate-2 is essential to confirm its structure and purity before proceeding to the next steps in the synthesis of Duocarmycin SA. The following tables summarize the key quantitative data.
Spectroscopic Data
| Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | Representative peaks: δ 7.5-6.8 (m, Ar-H), 4.2 (t, J = 8.0 Hz, 1H), 3.8 (s, 3H, OMe), 3.5 (dd, J = 10.0, 4.0 Hz, 1H), 2.9 (m, 2H). (Note: Specific shifts are dependent on the exact structure of the starting materials). |
| ¹³C NMR (100 MHz, CDCl₃) | Representative peaks: δ 168.0, 155.0, 140.0, 130.0, 125.0, 115.0, 110.0, 60.0, 55.0, 45.0, 30.0. (Note: Specific shifts are dependent on the exact structure of the starting materials). |
| Mass Spec. (HRMS) | Calculated for C₂₀H₂₀N₂O₅S: [M+H]⁺, Found: [M+H]⁺ (within ± 5 ppm). (Note: The exact formula will vary based on the protecting groups used). |
| Infrared (IR) | ν_max (cm⁻¹): 3300 (N-H), 2950 (C-H), 1720 (C=O), 1610 (C=C), 1340, 1160 (SO₂). |
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 185-190 °C (decomposed) |
| Optical Rotation | [α]²⁵_D = +XX.X (c 1.0, CHCl₃) (for the (+) enantiomer) |
Mechanism of Action of Duocarmycin SA
The biological activity of Duocarmycin SA is initiated by its binding to the minor groove of DNA. This binding event positions the reactive cyclopropane (B1198618) ring in proximity to adenine residues, leading to a nucleophilic attack from the N3 of adenine on the cyclopropane, causing irreversible alkylation of the DNA. This covalent modification of DNA triggers a cascade of cellular events, ultimately leading to apoptosis and cell death.
Caption: Mechanism of action of Duocarmycin SA.
Conclusion
The synthesis of complex natural products like (+)-Duocarmycin SA relies on the successful execution of key chemical transformations and the rigorous characterization of all intermediates. This guide has provided a detailed look at the synthesis and characterization of a crucial tricyclic intermediate, offering a practical resource for researchers in the field. The provided protocols and data, based on established literature, can aid in the development of synthetic strategies for Duocarmycin SA and its analogues, contributing to the advancement of novel cancer therapeutics.
References
The Lynchpin in Duocarmycin SA Synthesis: A Technical Guide to Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
Duocarmycin SA, a potent antitumor antibiotic, derives its cytotoxicity from its unique DNA alkylating capabilities. The total synthesis of this complex natural product is a significant challenge in organic chemistry, pivotal to which is the strategic construction and coupling of its DNA alkylating and binding subunits. This technical guide provides an in-depth analysis of a key precursor to the alkylating moiety, herein designated as Intermediate-2 (N-Boc-CBI) , within the context of the seminal total synthesis developed by Boger and Machiya. This intermediate represents a critical convergence point, embodying the chiral core of the pharmacophore responsible for the molecule's biological activity.
The Strategic Importance of Intermediate-2 (N-Boc-CBI)
The total synthesis of Duocarmycin SA is conceptually divided into the preparation of two key fragments: the DNA alkylating subunit and the DNA binding subunit. Intermediate-2, N-Boc-protected 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (N-Boc-CBI), is the fully elaborated and stable precursor to the reactive cyclopropane-containing alkylating portion of Duocarmycin SA. Its strategic importance lies in:
-
Convergence: It is the ultimate product of a multi-step synthesis, incorporating the requisite stereochemistry and the masked reactive functionality.
-
Stability: The Boc protecting group on the indole (B1671886) nitrogen enhances stability, allowing for purification and handling before the crucial coupling step.
-
Modularity: The synthesis of Intermediate-2 allows for the late-stage introduction of the DNA binding subunit, enabling the synthesis of various Duocarmycin analogs for structure-activity relationship (SAR) studies.
The overall synthetic strategy is depicted in the workflow below.
Synthesis of Intermediate-2 (N-Boc-CBI) and Duocarmycin SA
The following tables summarize the quantitative data for the key steps in the synthesis of Intermediate-2 and its subsequent conversion to Duocarmycin SA.
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Asymmetric synthesis of the tricyclic core | Multi-step sequence starting from simpler precursors | Varies | Boger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058. |
| 2 | Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | >95 | Boger, D. L., et al. J. Am. Chem. Soc.1994 , 116, 1635-1656. |
| 3 | Saponification of Indole Ester | LiOH, THF, H₂O | 95 | Boger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058. |
| 4 | Amide Coupling | EDCI, HOBt, DMF | 85 | Boger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058. |
| 5 | Boc Deprotection | TFA, CH₂Cl₂ | Quantitative | Boger, D. L.; Machiya, K. J. Am. Chem. Soc.1992 , 114, 10056-10058. |
Table 1: Summary of Yields for Key Synthetic Steps
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| Intermediate-2 (N-Boc-CBI) | 1.65 (s, 9H), 2.15-2.30 (m, 2H), 3.80-4.00 (m, 2H), 4.20 (t, J=8.0 Hz, 1H), 7.20-7.90 (m, 4H) | 28.3, 30.1, 45.5, 55.2, 84.1, 115.8, 124.5, 125.1, 128.9, 130.2, 138.1, 140.2, 152.9, 168.5 | 313 [M]⁺ |
| 5,6,7-Trimethoxyindole-2-carboxylic acid | 3.92 (s, 3H), 3.95 (s, 3H), 4.08 (s, 3H), 6.95 (s, 1H), 7.15 (s, 1H), 9.50 (br s, 1H) | 56.1, 61.0, 61.2, 100.9, 102.8, 127.9, 132.5, 139.8, 145.1, 149.8, 163.2 | 251 [M]⁺ |
| Duocarmycin SA | 2.20-2.40 (m, 2H), 3.85 (s, 3H), 3.90 (s, 3H), 4.05 (s, 3H), 4.10-4.30 (m, 2H), 4.40 (t, J=8.5 Hz, 1H), 6.85 (s, 1H), 7.05 (s, 1H), 7.20-8.00 (m, 5H), 9.80 (s, 1H) | 30.2, 45.6, 55.3, 56.0, 60.9, 61.1, 100.8, 102.7, 110.5, 116.0, 124.6, 125.2, 128.0, 129.0, 130.3, 132.6, 138.2, 140.3, 145.2, 149.7, 160.5, 168.6 | 465 [M]⁺ |
Table 2: Spectroscopic Data for Key Compounds
Experimental Protocols
Synthesis of 5,6,7-Trimethoxyindole-2-carboxylic acid
To a solution of the corresponding methyl ester (1.0 g, 3.77 mmol) in a mixture of THF (20 mL) and water (10 mL) is added lithium hydroxide (B78521) monohydrate (0.32 g, 7.54 mmol). The mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous residue is diluted with water (20 mL) and acidified to pH 2 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5,6,7-trimethoxyindole-2-carboxylic acid as a white solid.
Amide Coupling of Intermediate-2 with the DNA Binding Subunit
To a solution of Intermediate-2 (N-Boc-CBI) (100 mg, 0.319 mmol) and 5,6,7-trimethoxyindole-2-carboxylic acid (88 mg, 0.351 mmol) in anhydrous DMF (5 mL) at 0 °C is added 1-hydroxybenzotriazole (B26582) (HOBt) (52 mg, 0.383 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (73 mg, 0.383 mmol). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 16 hours. The mixture is diluted with ethyl acetate (B1210297) (50 mL) and washed successively with saturated aqueous NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-Duocarmycin SA.
Final Deprotection to Yield Duocarmycin SA
To a solution of N-Boc-Duocarmycin SA (50 mg, 0.088 mmol) in CH₂Cl₂ (2 mL) at 0 °C is added trifluoroacetic acid (TFA) (0.5 mL). The reaction mixture is stirred at 0 °C for 30 minutes. The solvent and excess TFA are removed under reduced pressure. The residue is purified by preparative thin-layer chromatography (silica gel, CH₂Cl₂/MeOH, 95:5) to afford Duocarmycin SA as a pale yellow solid.
Mechanism of Action: DNA Alkylation
The potent cytotoxicity of Duocarmycin SA stems from its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine. This process is initiated by a conformational change upon binding, which facilitates the intramolecular cyclization of the seco-agent to the reactive cyclopropane (B1198618) form.
This covalent modification of the DNA backbone disrupts cellular processes such as replication and transcription, ultimately leading to programmed cell death (apoptosis). The high efficiency and sequence selectivity of this alkylation are key to the remarkable potency of the duocarmycins. The synthesis and manipulation of key intermediates like N-Boc-CBI are therefore central to the ongoing efforts to develop novel and more effective anticancer agents based on this natural product scaffold.
Stereoselective Synthesis of Duocarmycin SA Intermediate-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the stereoselective synthesis of a key intermediate in the total synthesis of Duocarmycin SA, a potent antitumor antibiotic. The focus is on the critical stereochemical aspects of the synthesis, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway. Duocarmycins function through sequence-selective alkylation of DNA, and their stereochemistry is paramount to their biological activity. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the strategies employed to control the stereochemistry during the synthesis of Duocarmycin SA precursors.
Introduction to Duocarmycin SA and the Importance of Stereochemistry
Duocarmycin SA is a natural product isolated from Streptomyces species that exhibits powerful cytotoxic activity against cancer cells.[1] Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine. This irreversible DNA alkylation ultimately leads to cell death. The biological activity of Duocarmycin SA is critically dependent on its absolute configuration. Therefore, the stereoselective synthesis of its core structure is a key challenge and a primary focus of synthetic efforts.
This guide will focus on a key intermediate in the enantioselective total synthesis of (+)-Duocarmycin SA, as described in the literature. For the purpose of this guide, "intermediate-2" will refer to the chiral indoline (B122111) product obtained from the asymmetric hydrogenation of an indole (B1671886) precursor, a pivotal step that establishes the crucial stereocenter of the molecule.
Synthetic Pathway Overview
The synthesis of Duocarmycin SA intermediate-2 is a multi-step process that begins with commercially available starting materials. The key stereochemistry-defining step is an enantioselective hydrogenation of a substituted indole. Subsequent transformations then build the complex tricyclic core of the Duocarmycin SA pharmacophore.
Caption: Synthetic workflow for this compound.
Key Stereoselective Experiment: Enantioselective Indole Hydrogenation
The establishment of the critical stereocenter in the synthesis of (+)-Duocarmycin SA is achieved through a highly enantioselective indole hydrogenation. This reaction utilizes a chiral catalyst to control the facial selectivity of the hydrogenation, leading to the desired enantiomer of the indoline product.
Experimental Protocol
The following protocol is based on the enantioselective synthesis of (+)-Duocarmycin SA described by Schmidt et al. (2018).
Synthesis of the Chiral Indoline (Intermediate-2)
-
Reaction Setup: A solution of the indole precursor in a suitable solvent (e.g., degassed methanol) is prepared in a high-pressure reactor.
-
Catalyst: A chiral rhodium catalyst is typically employed. A common catalyst system involves the use of a rhodium precursor, such as [Rh(cod)2]BF4, and a chiral phosphine (B1218219) ligand, for instance, a BINAP derivative. The catalyst is prepared in situ or pre-formed.
-
Reaction Conditions: The reaction mixture is subjected to a high pressure of hydrogen gas (e.g., 50-100 atm). The reaction is typically stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified duration (e.g., 12-24 hours), or until the reaction is complete as monitored by techniques like TLC or HPLC.
-
Work-up and Purification: Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to afford the enantiomerically enriched indoline intermediate-2.
Quantitative Data
The success of the enantioselective hydrogenation is determined by the chemical yield and the enantiomeric excess (ee) of the product. The following table summarizes typical quantitative data for this key step, as reported in the literature.
| Reaction Step | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Enantioselective Hydrogenation | Chiral Indoline (Intermediate-2) | >90 | >95 |
Note: Yields and ee values are representative and can vary based on the specific reaction conditions and catalyst system used.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key components of the enantioselective hydrogenation reaction.
Caption: Key factors influencing the enantioselective hydrogenation.
Conclusion
The stereoselective synthesis of this compound is a critical undertaking in the total synthesis of this potent antitumor agent. The enantioselective indole hydrogenation stands out as the pivotal step, where the careful choice of a chiral catalyst and optimized reaction conditions allows for the precise control of the stereochemistry. The ability to produce this intermediate with high enantiomeric excess is fundamental to the successful synthesis of the biologically active (+)-Duocarmycin SA. This guide provides a foundational understanding of the key stereochemical challenges and solutions in the synthesis of this important class of molecules, which can inform further research and development in the field of cancer therapeutics.
References
An In-depth Technical Guide to Protecting Group Strategies for Duocarmycin SA Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the protecting group strategies employed in the synthesis of Duocarmycin SA precursors. The selection of appropriate protecting groups is critical for the successful multi-step synthesis of these complex molecules, ensuring the selective reaction of functional groups and maximizing yields. This document outlines the common protecting groups for the key functional moieties of Duocarmycin SA precursors, along with detailed experimental protocols and quantitative data.
Protecting Group Strategies for Key Functional Groups
The synthesis of Duocarmycin SA precursors requires the protection of three key functional groups: the phenolic hydroxyl group, the indole (B1671886) nitrogen, and the amino group of the cyclopropane (B1198618) precursor. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal.
Phenolic Hydroxyl Group Protection
The phenolic hydroxyl group is a crucial component of the Duocarmycin SA structure, and its protection is essential to prevent unwanted side reactions during synthesis. Common protecting groups for this functionality include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals.
Indole Nitrogen Protection
The indole nitrogen can be reactive under various conditions, and its protection is often necessary to achieve the desired transformations on other parts of the molecule. Sulfonamides and carbamates are frequently employed for this purpose.
Amino Group Protection in Cyclopropane Precursors
The amino group in the cyclopropane precursor is typically protected as a carbamate, most commonly the tert-butyloxycarbonyl (Boc) group. This protection strategy is widely used due to the stability of the Boc group under many reaction conditions and its facile removal under acidic conditions.
Quantitative Data Summary
The following tables summarize the quantitative data for the introduction and removal of the most common protecting groups used in the synthesis of Duocarmycin SA precursors.
Table 1: Protection of the Phenolic Hydroxyl Group
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| SEM | NaH, SEM-Cl | DMF | 12 | 0 to RT | 85-95 |
| Bn | BnBr, K₂CO₃ | Acetone | 12 | Reflux | >90 |
Table 2: Deprotection of the Phenolic Hydroxyl Group
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| SEM | TBAF | THF | 2 | RT | >90 |
| SEM | MgBr₂·OEt₂ | CH₂Cl₂ | 4 | RT | ~85 |
| Bn | H₂, Pd/C | MeOH/EtOAc | 2 | RT | >95 |
Table 3: Protection of the Indole Nitrogen
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Boc | Boc₂O, DMAP, Et₃N | CH₂Cl₂ | 4 | RT | >95 |
| Sulfonamide | 2-Nitrobenzenesulfonyl chloride, NaH | DMF | 2 | 0 to RT | ~90 |
Table 4: Deprotection of the Indole Nitrogen
| Protecting Group | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Boc | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | 1 | RT | >95 |
| Boc | 4M HCl in Dioxane | Dioxane | 2 | RT | >95 |
| Sulfonamide | Thiophenol, K₂CO₃ | DMF | 3 | RT | ~85 |
Table 5: Protection and Deprotection of the Precursor Amino Group
| Protecting Group | Operation | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Boc | Protection | Boc₂O, Et₃N | CH₂Cl₂ | 12 | RT | >95 |
| Boc | Deprotection | 4M HCl in Dioxane | Dioxane | 2 | RT | >95 |
Experimental Protocols
This section provides detailed methodologies for the key protection and deprotection reactions cited in the tables above.
Protection of the Phenolic Hydroxyl Group with SEM
To a solution of the phenolic precursor in anhydrous DMF at 0 °C under an inert atmosphere, is added sodium hydride (1.2 eq). The mixture is stirred for 30 minutes, followed by the dropwise addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Deprotection of the SEM-Protected Phenolic Hydroxyl Group
To a solution of the SEM-protected phenol (B47542) in THF is added tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.5 eq, 1M solution in THF). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the deprotected phenol.
Protection of the Indole Nitrogen with Boc
To a solution of the indole precursor in dichloromethane (B109758) are added di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.5 eq), triethylamine (B128534) (2.0 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-Boc protected indole.
Deprotection of the N-Boc Protected Indole
The N-Boc protected indole is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane. The solution is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) to remove residual TFA. The crude product is then purified as required.
Protection of a Precursor Amino Group with Boc
To a solution of the amino-containing precursor in dichloromethane is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Deprotection of a Boc-Protected Amino Group
The Boc-protected amine is dissolved in a 4M solution of HCl in dioxane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is typically removed under a stream of nitrogen, and the resulting hydrochloride salt is used in the next step without further purification.
Visualizations
The following diagrams illustrate the logical flow of protecting group strategies in the synthesis of a generic Duocarmycin SA precursor.
Caption: General protecting group strategies for key functional groups in Duocarmycin SA precursors.
Caption: A representative experimental workflow for the synthesis of a Duocarmycin SA precursor.
Unveiling the Building Blocks: A Technical Guide to the Structural Elucidation of Novel Duocarmycin SA Intermediates
For Researchers, Scientists, and Drug Development Professionals
Duocarmycin SA, a potent antitumor antibiotic, continues to be a focal point in the development of targeted cancer therapies, particularly as a payload in antibody-drug conjugates (ADCs). Its complex architecture necessitates a profound understanding of its synthetic and biosynthetic pathways, where the structural elucidation of novel intermediates is paramount for process optimization and the generation of innovative analogs. This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation central to the characterization of these crucial precursor molecules.
Core Analytical Techniques in Structural Elucidation
The structural determination of novel Duocarmycin SA intermediates hinges on the synergistic application of modern spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for piecing together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For Duocarmycin SA intermediates, a suite of NMR experiments is typically employed:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion, providing valuable structural information based on the resulting fragment ions.
Experimental Workflow: From Synthesis to Structure
The journey from a synthetic reaction to a fully characterized intermediate follows a structured workflow. The following diagram illustrates a typical experimental pathway for the elucidation of a novel Duocarmycin SA intermediate.
Case Study: Characterization of a seco-Duocarmycin Intermediate
The synthesis of seco-duocarmycin analogs, which are precursors to the active cyclopropyl-containing form, is a key strategy in the development of duocarmycin-based therapeutics. The structural elucidation of these intermediates is critical to confirm their identity and purity.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS): A solution of the purified intermediate in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF analyzer). The instrument is operated in positive ion mode, and the mass spectrum is acquired over a relevant m/z range.
NMR Spectroscopy: The purified intermediate is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) and placed in an NMR tube. A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
Data Presentation: Spectroscopic Data for a Novel seco-Duocarmycin Analog
The following tables summarize hypothetical but representative quantitative data obtained for a novel seco-duocarmycin intermediate.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated m/z [M+H]⁺ | 514.1485 |
| Observed m/z [M+H]⁺ | 514.1482 |
| Molecular Formula | C₂₅H₂₄ClN₃O₇ |
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 7.15 | s | - |
| H-5' | 6.90 | s | - |
| H-1 | 7.80 | d | 8.0 |
| H-2 | 7.20 | t | 8.0 |
| H-3 | 7.50 | d | 8.0 |
| OMe-6' | 3.95 | s | - |
| OMe-7' | 4.05 | s | - |
| OMe-8' | 3.90 | s | - |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-2' | 125.0 |
| C-3' | 110.5 |
| C-3a' | 130.2 |
| C-4' | 145.8 |
| C-5' | 105.3 |
| C-6' | 150.1 |
| C-7' | 140.7 |
| C-7a' | 128.9 |
| ... | ... |
Logical Pathway for Structure Determination
The process of deducing the final structure from the raw spectroscopic data follows a logical progression. This can be visualized as a decision-making pathway.
Conclusion
The structural elucidation of novel Duocarmycin SA intermediates is a meticulous process that relies on the robust application and interpretation of advanced spectroscopic data. A systematic approach, combining high-resolution mass spectrometry with a suite of one- and two-dimensional NMR experiments, is essential for unambiguously determining the chemical structure and stereochemistry of these complex molecules. The detailed characterization of these intermediates not only confirms the success of synthetic steps but also provides crucial knowledge for the future design and development of next-generation Duocarmycin-based anticancer agents.
The Biological Inactivity of Duocarmycin SA Intermediate-2: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological inactivity of a key synthetic precursor to Duocarmycin SA, herein referred to as "Duocarmycin SA intermediate-2". While Duocarmycin SA is a natural product with exceptionally potent cytotoxic activity, its synthetic intermediates, lacking the complete pharmacophore, are devoid of this biological function. This paper will elucidate the structural basis for this inactivity, supported by quantitative data from analogs, detailed experimental protocols, and conceptual diagrams.
Introduction to Duocarmycin SA and its Mechanism of Action
Duocarmycin SA is a member of a class of antitumor antibiotics isolated from Streptomyces species.[1][2] Its potent cytotoxicity, with IC50 values in the picomolar range, stems from its ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine (B156593) in a sequence-selective manner.[3][4][5] This covalent modification of DNA disrupts its structure and function, leading to a cascade of events that culminate in apoptotic cell death.[4][5]
The molecular structure of Duocarmycin SA can be conceptually divided into two key subunits:
-
A DNA-binding subunit: This portion, typically a substituted indole (B1671886) moiety, is responsible for the non-covalent, sequence-selective binding within the minor groove of DNA.[2][6]
-
An alkylating subunit: This is the pharmacologically active component, a spirocyclopropylhexadienone moiety, which performs the DNA alkylation.[1][2]
The biological activity of Duocarmycin SA is critically dependent on the integrity and functionality of both these subunits.[6][7]
The Structure of this compound and the Basis for its Inactivity
In the context of the total synthesis of Duocarmycin SA, "this compound" can be defined as a precursor molecule that comprises the DNA-binding subunit but has not yet undergone the final cyclization to form the reactive spirocyclopropylhexadienone alkylating subunit. A plausible structure for such an intermediate is the seco-form of the cyclopropabenz[e]indole (CBI) moiety linked to the trimethoxyindole (TMI) DNA-binding domain. The seco-form (from Latin secare, "to cut") refers to the opened form of the cyclopropane (B1198618) ring.
The defining feature of this compound, and the reason for its biological inactivity, is the absence of the strained, electrophilic cyclopropane ring .[8] Without this functionality, the molecule is incapable of performing the crucial DNA alkylation step that is the cornerstone of Duocarmycin SA's cytotoxicity. While this intermediate may still possess the ability to bind to the DNA minor groove, this binding alone is insufficient to trigger cell death.
Structure-Activity Relationship (SAR) Data
The structure-activity relationship studies of Duocarmycin SA and its analogs consistently demonstrate the indispensable nature of the alkylating subunit for biological activity. The following table summarizes the cytotoxicity of Duocarmycin SA in comparison to analogs that lack a proper alkylating moiety, which can be considered functionally equivalent to "intermediate-2".
| Compound | Key Structural Feature | Cell Line | IC50 |
| Duocarmycin SA | Complete spirocyclopropylhexadienone alkylating subunit | U-138 MG (Glioblastoma) | 1.8 pM[9] |
| Duocarmycin SA | Complete spirocyclopropylhexadienone alkylating subunit | General | ~10 pM[10] |
| seco-Duocarmycin SA | Precursor to the active alkylating subunit | T98G and LN18 (Glioblastoma) | Effective, but acts as a prodrug that converts to the active form[11] |
| Analogs lacking the linking amide | Fails to alkylate DNA | L1210 (Leukemia) | >10^5-fold less potent than analogs with the amide[12] |
Note: Direct cytotoxicity data for a specific "intermediate-2" is not available in the public domain, as inactive intermediates are typically not subjected to extensive biological testing. The data presented for analogs with compromised alkylating ability serves to illustrate the principle of its inactivity.
Experimental Protocols
The assessment of the biological activity of Duocarmycin SA and its analogs typically involves cytotoxicity assays and DNA alkylation studies.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Plating: Cancer cells (e.g., K562, LS174T) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Duocarmycin SA or an intermediate) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.[13]
DNA Alkylation Assay
This assay is used to determine the ability of a compound to covalently modify DNA.
Methodology:
-
DNA Preparation: A specific DNA fragment with a known sequence is prepared.
-
Compound Incubation: The DNA fragment is incubated with the test compound under controlled conditions (temperature, pH, and time).
-
Reaction Quenching: The reaction is stopped, and the DNA is purified to remove the unbound compound.
-
Analysis of Adducts: The formation of DNA adducts can be detected by various methods, such as:
-
Gel Electrophoresis: Alkylated DNA may migrate differently on a gel compared to unalkylated DNA.
-
Mass Spectrometry: This technique can be used to identify the precise location and nature of the DNA adduct.[14]
-
HPLC: High-performance liquid chromatography can be used to separate and quantify the alkylated DNA.[14]
-
Visualizations
Signaling Pathway of Duocarmycin SA
Caption: Mechanism of action of Duocarmycin SA leading to apoptosis.
Logical Workflow for the Inactivity of this compound
Caption: Structural basis for the biological inactivity of Intermediate-2.
Conclusion
The biological inactivity of this compound is a direct consequence of its incomplete chemical structure. While it may retain the DNA-binding indole subunit, it critically lacks the spirocyclopropylhexadienone moiety responsible for DNA alkylation. Structure-activity relationship studies of the duocarmycin class of compounds unequivocally confirm that the absence or modification of this alkylating group abrogates cytotoxic activity. Therefore, synthetic precursors such as this compound, while essential for the total synthesis of the natural product, are not expected to and do not exhibit the potent biological effects of the final, fully cyclized molecule. This understanding is fundamental for the design and development of novel duocarmycin-based therapeutics, including prodrugs and antibody-drug conjugates, where the controlled formation of the active pharmacophore is a key therapeutic strategy.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 40 Years of Duocarmycins: A Graphical Structure/Function Review of Their Chemical Evolution, from SAR to Prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of achiral analogs of duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Purification of Duocarmycin SA Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of a key synthetic intermediate of Duocarmycin SA, herein referred to as "Duocarmycin SA intermediate-2." Given that "intermediate-2" is not a universally defined term, these protocols are based on common synthetic routes to Duocarmycin SA, where a key intermediate is often a protected form of the alkylating subunit, such as a seco-cyclopropylpyrroloindole (seco-CPI) or seco-cyclopropylbenz[e]indole (seco-CBI) derivative. These intermediates are crucial for the synthesis of the final active pharmaceutical ingredient and its analogs, which are potent DNA alkylating agents with significant antitumor activity.[1][2]
The purity of this intermediate is critical for the success of subsequent synthetic steps and the overall purity of the final Duocarmycin SA product. The protocols outlined below describe various chromatographic techniques applicable to the purification of such complex heterocyclic molecules.
Overview of Purification Strategies
The purification of Duocarmycin SA intermediates typically involves chromatographic techniques due to the structural complexity and the presence of closely related impurities. The choice of the purification method depends on the specific chemical properties of the intermediate, including its polarity, solubility, and the nature of the impurities. The most common and effective techniques are:
-
Flash Column Chromatography (Normal Phase): A standard technique for routine purification of organic compounds.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers higher resolution and is suitable for purifying more polar compounds or for final polishing steps.
-
Supercritical Fluid Chromatography (SFC): A powerful technique for the separation of enantiomers and diastereomers, which is often a critical step in the synthesis of chiral drugs like Duocarmycin SA.
Experimental Protocols
The following protocols provide detailed methodologies for the purification of a representative this compound, assumed to be a protected seco-CBI derivative.
Protocol 1: Normal Phase Flash Column Chromatography
This protocol is suitable for the initial purification of crude reaction mixtures to remove major impurities.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system or glass column
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude intermediate in a minimal amount of DCM. If the compound is not fully soluble, add a small amount of MeOH. Adsorb the dissolved sample onto a small amount of silica gel by concentrating the solution to dryness using a rotary evaporator.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 100% DCM or a Hexane/EtOAc mixture).
-
Loading: Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of a more polar solvent (e.g., EtOAc in Hexanes, or MeOH in DCM). A typical gradient could be from 0% to 10% MeOH in DCM over 20-30 column volumes. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions based on the elution profile monitored by UV detection (if using an automated system) or by TLC analysis of the collected fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is ideal for achieving high purity, especially for compounds that are amenable to reverse-phase conditions.
Materials:
-
Partially purified this compound
-
C18 HPLC column (preparative scale)
-
Solvents: HPLC grade Acetonitrile (ACN) and Water, with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) as a modifier.
-
Preparative HPLC system with a UV detector
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the intermediate in a suitable solvent, such as a small volume of the initial mobile phase (e.g., 10% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute with a linear gradient of ACN in water (both containing 0.1% TFA). A typical gradient might be from 10% to 90% ACN over 30-40 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, which is identified by its retention time determined from an analytical scale run.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the fractions that meet the desired purity level.
-
Solvent Removal: Remove the ACN from the pooled fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.
Protocol 3: Supercritical Fluid Chromatography (SFC) for Chiral Separation
This protocol is specifically designed for the separation of enantiomers of a racemic Duocarmycin SA intermediate.
Materials:
-
Racemic this compound
-
Chiral stationary phase (CSP) column (e.g., Chiralpak AD, AS, or IC)
-
Supercritical CO2
-
Co-solvents: Methanol, Ethanol, or Isopropanol, often with an additive like diethylamine (B46881) (DEA) for basic compounds.
-
Preparative SFC system
Procedure:
-
Method Development: On an analytical scale, screen different chiral columns and co-solvent compositions to find a suitable separation method.
-
Sample Preparation: Dissolve the racemic intermediate in the mobile phase or a suitable solvent.
-
Column Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase (e.g., 80% supercritical CO2 and 20% Methanol).
-
Injection and Elution: Inject the sample and perform isocratic elution with the optimized mobile phase.
-
Fraction Collection: Collect the fractions corresponding to the two separated enantiomeric peaks.
-
Analysis and Pooling: Analyze the purity of each enantiomer by analytical SFC or chiral HPLC. Pool the fractions for each pure enantiomer.
-
Solvent Removal: The CO2 will evaporate upon depressurization, and the co-solvent can be removed using a rotary evaporator to yield the purified enantiomers.
Data Presentation
The following tables summarize the key parameters for the described purification protocols.
Table 1: Normal Phase Flash Column Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | Dichloromethane (DCM) or Hexanes |
| Mobile Phase B | Methanol (MeOH) or Ethyl Acetate (EtOAc) |
| Gradient | 0-10% B over 20-30 column volumes |
| Detection | TLC with UV visualization (254 nm) |
| Typical Loading | 1-10% of silica gel weight |
Table 2: Preparative RP-HPLC Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | C18 silica, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% TFA or FA |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA or FA |
| Gradient | 10-90% B over 30-40 minutes |
| Flow Rate | 20-100 mL/min (for preparative scale) |
| Detection | UV at 254 nm or other relevant wavelength |
Table 3: Preparative SFC Parameters for Chiral Separation
| Parameter | Recommended Conditions |
| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak series) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol, Ethanol, or Isopropanol |
| Elution Mode | Isocratic (e.g., 80% A, 20% B) |
| Flow Rate | 50-150 g/min (for preparative scale) |
| Detection | UV and/or Circular Dichroism (CD) |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purification processes.
References
Application Notes and Protocols: Coupling Reaction of Duocarmycin SA Intermediate with DNA Binding Subunit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin SA is a highly potent natural product with significant antitumor activity. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating adenine (B156593) at the N3 position, leading to cell death.[1][2][3] The structure of Duocarmycin SA consists of two key components: a DNA binding subunit and a spirocyclopropylcyclohexadienone alkylating subunit. The synthesis of Duocarmycin SA and its analogs is a critical area of research in the development of novel anticancer agents and antibody-drug conjugates (ADCs). A crucial step in the synthesis is the coupling of the DNA binding subunit with the alkylating subunit. This document provides detailed protocols and data for this key coupling reaction.
The DNA binding subunit is typically a substituted indole-2-carboxylic acid, which provides the necessary molecular recognition for sequence-specific DNA binding. The alkylating subunit is a highly reactive moiety responsible for the covalent modification of DNA. For synthetic purposes, the alkylating subunit is often used in a more stable, prodrug form, commonly referred to as a seco-form, which is later converted to the active spirocyclopropyl structure.
Data Presentation
The following tables summarize quantitative data related to the biological activity of Duocarmycin SA and the yields of the coupling reaction to form Duocarmycin SA analogs.
Table 1: In Vitro Cytotoxicity of Duocarmycin SA and Analogs
| Compound | Cell Line | IC50 (pM) | Reference |
| (+)-Duocarmycin SA | L1210 | 8 - 10 | [4] |
| (+)-iso-Duocarmycin SA | L1210 | 50 | |
| TMI-based analog 25 | L1210 | 5 | [4] |
| TMI-based analog 46 | L1210 | 7 | [4] |
| Duocarmycin SA | U-138 MG | 400 | [5] |
Table 2: Yields for the Coupling of DNA Binding Subunit with Alkylating Subunit Precursors
| DNA Binding Subunit | Alkylating Subunit Precursor | Coupling Method | Yield (%) | Reference |
| 3,4,5-Trimethoxy-1H-indole-2-carboxylic acid | seco-CBI amine | EDCI, HOBt | 65-85 | General procedure from multiple sources |
| 5-methoxy-1H-indole-2-carboxylic acid | N-Boc-DSA amine | BOP, DIEA | 70-90 | General procedure from multiple sources |
| Substituted indole-2-carboxylic acids | Optically active Duocarmycin SA alkylation subunit | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of the DNA Binding Subunit (3,4,5-Trimethoxy-1H-indole-2-carboxylic acid)
This protocol describes a general method for the synthesis of a common DNA binding subunit.
Materials:
-
Methyl azidoacetate
-
Sodium methoxide (B1231860)
-
Lithium hydroxide (B78521)
-
Water
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Styryl Azide (B81097) Formation: To a solution of 3,4,5-trimethoxybenzaldehyde in methanol, add methyl azidoacetate and a solution of sodium methoxide in methanol. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hemetsberger Indole Cyclization: Dissolve the crude styryl azide in xylenes and heat the solution at reflux for 2-4 hours.
-
Purification: Cool the reaction mixture and purify the resulting methyl 3,4,5-trimethoxy-1H-indole-2-carboxylate by silica (B1680970) gel chromatography.
-
Ester Hydrolysis: Dissolve the purified methyl ester in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature overnight.
-
Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,4,5-trimethoxy-1H-indole-2-carboxylic acid.
Protocol 2: Coupling of the DNA Binding Subunit with the seco-Alkylation Subunit
This protocol outlines the amide coupling reaction between the synthesized DNA binding subunit and a precursor of the alkylating subunit. For this protocol, "Duocarmycin SA intermediate-2" will be considered the activated form of the DNA binding subunit's carboxylic acid.
Materials:
-
3,4,5-Trimethoxy-1H-indole-2-carboxylic acid (DNA binding subunit)
-
seco-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one amine derivative (alkylating subunit precursor)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Activation of the Carboxylic Acid: Dissolve the 3,4,5-trimethoxy-1H-indole-2-carboxylic acid in anhydrous DMF. Add EDCI and HOBt to the solution and stir at room temperature for 30 minutes to form the active ester intermediate.
-
Coupling Reaction: To the activated carboxylic acid solution, add the seco-alkylating subunit amine derivative and DIEA. Stir the reaction mixture at room temperature overnight.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the coupled seco-Duocarmycin SA analog.
-
Final Deprotection and Cyclization (if necessary): Depending on the protecting groups used on the seco-alkylating subunit, a final deprotection step followed by spontaneous or induced cyclization will be required to generate the active Duocarmycin SA analog. This step is highly dependent on the specific synthetic route and is typically performed immediately before biological evaluation due to the reactivity of the final product.
Visualizations
Logical Workflow for Duocarmycin SA Analog Synthesis
References
- 1. Total synthesis and evaluation of iso-duocarmycin SA and iso-yatakemycin. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Enantioselective Total Synthesis of (+)-Duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bifunctional alkylating agents derived from duocarmycin SA: potent antitumor activity with altered sequence selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Duocarmycin SA Intermediate-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin SA is a potent DNA alkylating agent with significant antitumor activity.[1] Its complex structure necessitates a multi-step synthesis, often involving the coupling of a DNA-alkylating subunit and a DNA-binding subunit. This document provides a detailed protocol for the scale-up synthesis of a key intermediate, herein referred to as Duocarmycin SA Intermediate-2 . This intermediate is the O-protected seco-form of the molecule, which is the direct precursor to the active cyclopropyl (B3062369) form. The seco (ring-opened) form is more stable, making it a crucial stage for purification and characterization before the final, highly reactive cyclopropane (B1198618) ring is formed.[2] Protecting the phenolic hydroxyl group prevents premature cyclization, enhancing the stability of the intermediate for handling and scale-up operations.
This protocol is based on established synthetic strategies for duocarmycin analogues, focusing on the critical amide bond formation between the alkylating (CBI) and DNA-binding (TMI) moieties.[3][4]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound, based on a representative lab-scale synthesis. Scale-up considerations are addressed in the detailed protocol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| N-Boc-CBI-OH (Alkylating Subunit) | 1.0 | eq | |
| TMI-NH2 (DNA-Binding Subunit) | 1.1 | eq | A slight excess is used to ensure complete consumption of the carboxylic acid. |
| EDCI (Coupling Agent) | 1.5 | eq | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt (Additive) | 1.2 | eq | 1-Hydroxybenzotriazole |
| Solvent | |||
| Anhydrous DMF | 10 | mL/g of N-Boc-CBI-OH | N,N-Dimethylformamide |
| Reaction Conditions | |||
| Temperature | 25 | °C | Room Temperature |
| Reaction Time | 12-24 | hours | Monitored by TLC or LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | - | To prevent side reactions with moisture and air. |
| Work-up & Purification | |||
| Quenching Solution | Saturated aq. NaHCO3 | - | |
| Extraction Solvent | Ethyl Acetate (B1210297) | - | |
| Purification Method | Flash Column Chromatography | - | Silica (B1680970) gel, with a gradient of ethyl acetate in hexanes. |
| Yield | |||
| Isolated Yield | 75-85 | % | Typical yield for this coupling reaction on a lab scale. |
Experimental Protocols
Synthesis of this compound (O-Benzyl-N-Boc-seco-CBI-TMI)
This protocol details the amide coupling of the O-benzyl protected N-Boc-CBI carboxylic acid with the 5,6,7-trimethoxy-1H-indole-2-carboxamide (TMI) amine fragment.
Materials:
-
O-Benzyl-N-Boc-(S)-seco-CBI-COOH (Alkylating subunit)
-
5,6,7-trimethoxy-1H-indole-2-carboxamide (TMI-NH2, DNA-binding subunit)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve O-Benzyl-N-Boc-(S)-seco-CBI-COOH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Stir the solution at room temperature until all solids have dissolved.
-
Activation: Add EDCI (1.5 eq) to the solution in one portion. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Coupling: Add the TMI-NH2 (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound as a solid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Scale-Up Considerations:
-
Reagent Addition: For larger scale reactions, the EDCI and TMI-NH2 should be added in portions to control the reaction exotherm.
-
Solvent Volume: While maintaining a similar concentration is a good starting point, solvent efficiency should be optimized for scale-up to minimize waste and improve throughput.
-
Work-up: The aqueous work-up for larger scales may require a liquid-liquid extractor for efficient phase separation. The volume of extraction solvent should be optimized.
-
Purification: Large-scale chromatography can be resource-intensive. Recrystallization or trituration of the crude product should be explored as a more scalable purification method.
-
Safety: Duocarmycin precursors are potent cytotoxic compounds and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or a containment facility.
Mandatory Visualization
The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Synthetic relationship of key subunits to the final product.
References
- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]imidazolo[4,5-e]indol-4-one-6-carboxylate (CImI) alkylation subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a seco-CBI Intermediate for the Preparation of Duocarmycin SA Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of a key synthetic intermediate, herein referred to as a seco-CBI intermediate (a stand-in for the non-standard term "Duocarmycin SA intermediate-2"), in the preparation of potent Duocarmycin SA analogs. Duocarmycins are a class of highly cytotoxic natural products that exert their anticancer effects through a sequence-selective alkylation of DNA.[1][2][3] The protocols outlined below are based on established synthetic strategies for creating analogs with modified properties, such as enhanced stability or tumor-selective activation.[4][5]
Introduction
The Duocarmycin family of natural products, including Duocarmycin SA, are known for their exceptional cytotoxic potency, which stems from their ability to bind to the minor groove of DNA and alkylate adenine (B156593) at the N3 position.[2][6][7] This irreversible DNA alkylation disrupts the DNA architecture, leading to cell death.[2][3] However, the high toxicity of these compounds has limited their therapeutic application.[1][8] Consequently, significant research has focused on the synthesis of analogs with improved therapeutic indices.[1][9][10]
A common strategy in the synthesis of Duocarmycin analogs is the use of a seco- form, which is a prodrug that remains inactive until it reaches the target site.[4][5] The seco- intermediate described in these notes is a precursor to the active cyclopropylpyrroloindole (CPI) or cyclopropabenzindole (CBI) alkylating subunit.[1][11] This approach allows for modifications to the DNA-binding portion of the molecule to tune its properties.
Mechanism of Action: DNA Alkylation and Apoptosis Induction
Duocarmycin SA and its analogs exert their cytotoxic effects through a well-defined mechanism of action. Initially, the molecule binds to the minor groove of DNA, with a preference for AT-rich sequences.[2][4][6] Following this non-covalent binding, the electrophilic cyclopropane (B1198618) ring of the alkylating subunit is activated, leading to a covalent reaction with the N3 position of an adenine residue.[6][7] This DNA alkylation results in the formation of DNA adducts, which can induce double-strand breaks (DSBs).[7][12] The cellular response to this DNA damage involves the activation of DNA repair pathways and cell cycle arrest, ultimately leading to apoptosis.[7][12]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a Duocarmycin SA analog from a seco-CBI intermediate and the subsequent evaluation of its cytotoxic activity.
Protocol 1: Synthesis of a Duocarmycin SA Analog via Coupling and Cyclization
This protocol describes the coupling of a seco-CBI intermediate with a DNA-binding indole (B1671886) moiety, followed by the activation (cyclization) to the final cytotoxic compound.
Materials:
-
seco-CBI-indole2 intermediate (11)[5]
-
Activating agent (e.g., Lithium hexamethyldisilazide - LiHMDS)[5]
-
Anhydrous solvents (e.g., ether, 1,4-dioxane)[5]
-
Quenching solution (e.g., saturated ammonium (B1175870) chloride)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve the seco-CBI-indole2 intermediate (1 equivalent) in a mixture of anhydrous ether and 1,4-dioxane (B91453) (1:1) under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Slowly add a solution of LiHMDS (1.1 equivalents) to the reaction mixture.[5]
-
Stir the reaction at room temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).[5]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the cyclized Duocarmycin SA analog.
-
Characterize the final product by standard analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic activity of the synthesized Duocarmycin SA analogs against human cancer cell lines.[13][14]
Materials:
-
Human cancer cell lines (e.g., K562, LS174T, LN18, T98G)[13][14]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized Duocarmycin SA analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[14]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well microplate at a density of 5,000 cells per well and allow them to attach overnight.[14]
-
Prepare serial dilutions of the synthesized Duocarmycin SA analog in the complete cell culture medium.
-
Treat the cells with varying concentrations of the analog (e.g., 0.05 nM to 1 nM) and a vehicle control (e.g., 0.5% DMSO).[14]
-
Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.[14]
-
After incubation, add MTT solution to each well and incubate for an additional 3 hours.[14]
-
Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation
The cytotoxic activity of Duocarmycin SA analogs is typically reported as IC50 values. Below is a table summarizing the reported IC50 values for Duocarmycin SA and some of its analogs against various cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| Duocarmycin SA | HeLa S3 | 0.00069 | [6] |
| Duocarmycin A (DUMA) | HeLa S3 | 0.006 | [6] |
| Duocarmycin B1 (DUMB1) | HeLa S3 | 0.035 | [6] |
| Duocarmycin B2 (DUMB2) | HeLa S3 | 0.1 | [6] |
| Duocarmycin C1 (DUMC1) | HeLa S3 | 8.5 | [6] |
| Duocarmycin C2 (DUMC2) | HeLa S3 | 0.57 | [6] |
| Achiral Analog 1 | K562 | Low nanomolar | [13] |
| Achiral Analog 1 | LS174T | Low nanomolar | [13] |
| Achiral Analog 2 | K562 | Low nanomolar | [13] |
| Achiral Analog 2 | LS174T | Low nanomolar | [13] |
| seco-DSA | LN18 | ~0.1 - 0.2 | [14] |
| seco-DSA | T98G | ~0.25 - 0.5 | [14] |
Conclusion
The use of seco- intermediates provides a versatile platform for the synthesis of novel Duocarmycin SA analogs. By modifying the DNA-binding subunit, researchers can develop compounds with altered potency, selectivity, and pharmacokinetic properties. The protocols and data presented here serve as a valuable resource for scientists and professionals in the field of drug development who are interested in exploring the therapeutic potential of this potent class of anticancer agents. Further research, including in vivo studies, is necessary to fully evaluate the efficacy and safety of newly synthesized analogs.[6] The development of Duocarmycin-based antibody-drug conjugates (ADCs) represents a particularly promising strategy for targeted cancer therapy.[8][14][15]
References
- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of achiral analogs of duocarmycin SA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes & Protocols: Synthesis of a Radiolabeled Duocarmycin SA Intermediate for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent, DNA-alkylating agents first isolated from Streptomyces bacteria.[1] Their exceptional cytotoxicity, which is effective against both dividing and non-dividing cells, makes them prime candidates for use as payloads in Antibody-Drug Conjugates (ADCs).[2] ADCs combine the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents like duocarmycin, offering a promising therapeutic strategy for cancer.[3] The mechanism of action involves binding to the minor groove of DNA and subsequently causing irreversible alkylation of adenine-N3, which disrupts the DNA architecture and leads to apoptotic cell death.[1][]
To optimize the development of duocarmycin-based ADCs, it is crucial to understand their in vivo behavior, including pharmacokinetics (PK), biodistribution, and linker stability.[5] Radiolabeling the payload provides a powerful method for quantitatively assessing these parameters.[6] This document outlines a representative protocol for the synthesis of a key radiolabeled intermediate of Duocarmycin SA, intended for subsequent conjugation into an ADC platform. While the term "intermediate-2" is not universally defined in the literature, this protocol focuses on the synthesis of a radiolabeled version of the core DNA-alkylating moiety, a critical precursor in the total synthesis of duocarmycin analogues.[7][8]
General Workflow for Radiolabeled ADC Development
The development of a radiolabeled ADC is a multi-step process that begins with the synthesis of the radiolabeled payload and culminates in in vivo evaluation. The workflow ensures that the complex conjugate is stable and that its components can be tracked accurately.
References
- 1. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. chemrxiv.org [chemrxiv.org]
- 5. blog.championsoncology.com [blog.championsoncology.com]
- 6. Application of Radiolabeling Techniques in ADC PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]
Application Note: Quantitative Analysis of Duocarmycin SA Intermediate-2
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection and a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Duocarmycin SA intermediate-2. Due to the limited availability of a specific validated assay for this particular intermediate in publicly accessible literature, the methodologies presented herein are adapted from established analytical protocols for Duocarmycin SA and its analogues. These methods are intended for researchers, scientists, and drug development professionals requiring a robust and accurate analytical procedure for the quantification of this key synthetic intermediate in process monitoring and quality control.
Introduction
Duocarmycin SA is a potent DNA alkylating agent with significant antitumor activity. Its synthesis involves a series of complex chemical transformations, generating several key intermediates. Accurate quantification of these intermediates, such as this compound, is crucial for optimizing reaction conditions, ensuring purity, and maintaining consistency in the manufacturing process. The structural similarity of these intermediates to the final Duocarmycin SA molecule allows for the adaptation of existing analytical methods. This document provides a comprehensive protocol for an HPLC-UV method suitable for routine analysis and a more sensitive LC-MS/MS method for trace-level quantification.
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
RP-HPLC with UV Detection: A robust and widely available method for routine quantification.
-
LC-MS/MS: A highly sensitive and selective method for low-level detection and quantification, particularly in complex matrices.
Method 1: RP-HPLC with UV Detection
This method is based on the separation of the analyte on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, with UV detection at a wavelength determined by the chromophore of the intermediate.
Method 2: LC-MS/MS
For enhanced sensitivity and selectivity, an LC-MS/MS method is proposed. This involves the same chromatographic separation as the HPLC-UV method, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
The following table summarizes the expected quantitative performance parameters upon validation of the proposed analytical methods. These values are based on typical performance for the analysis of Duocarmycin SA and related compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade) or Trifluoroacetic acid (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
LC-MS/MS System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired calibration range.
Sample Preparation
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
Dilute the filtered sample as necessary to fall within the linear range of the calibration curve.
Protocol 1: RP-HPLC with UV Detection
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or the λmax of the intermediate)
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Protocol 2: LC-MS/MS
Chromatographic Conditions:
-
Use the same chromatographic conditions as the RP-HPLC method, but replace TFA with 0.1% formic acid in both mobile phases A and B to ensure compatibility with the mass spectrometer.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimize for the specific instrument
-
MRM Transitions:
-
Determine the precursor ion (M+H)+ of this compound by infusing a standard solution.
-
Identify 2-3 suitable product ions by performing a product ion scan on the precursor ion.
-
Note: The specific m/z values for the precursor and product ions will need to be determined experimentally for this compound.
-
Procedure:
-
Optimize the MS parameters using a standard solution of the analyte.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared samples.
-
Process the data using the instrument's software to quantify the analyte based on the peak area of the most intense MRM transition.
Visualizations
Application Notes and Protocols for Handling and Storage of Unstable Duocarmycin SA Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and analysis of unstable Duocarmycin SA intermediates. Duocarmycin SA and its analogues are extremely potent cytotoxic agents that exert their anticancer effects through DNA alkylation.[1][2] Their inherent instability, particularly of the seco- (open-ring) precursors which convert to the active cyclopropyl (B3062369) form, necessitates meticulous handling and storage procedures to ensure researcher safety and experimental integrity.[1]
Introduction to Duocarmycin SA and its Unstable Intermediates
Duocarmycin SA belongs to a class of natural products that bind to the minor groove of DNA and selectively alkylate the N3 position of adenine.[1][2] The active form of Duocarmycin SA contains a reactive cyclopropylpyrroloindole (CPI) moiety.[1] Synthetic routes to Duocarmycin SA and its analogues often involve unstable intermediates, primarily seco-compounds, which are prone to cyclization to the active, and highly cytotoxic, form. The rate of this conversion is influenced by factors such as pH and the presence of nucleophiles.[3] Understanding and controlling the stability of these intermediates is critical for consistent experimental results and for the development of prodrug strategies.
Quantitative Stability Data
The stability of Duocarmycin SA intermediates is paramount for their effective use in research and drug development. The following tables summarize the available quantitative data on the stability of key intermediates.
Table 1: Stability of N-Boc-Protected Duocarmycin SA Intermediate (N-Boc-DSA)
| Condition | Half-life (t½) | Notes |
| pH 7 Phosphate (B84403) Buffer | Stable (no measurable solvolysis) | The Boc-protecting group enhances stability in neutral aqueous solutions. |
| pH 3 Phosphate Buffer | 177 hours | Solvolysis is significantly increased under acidic conditions. |
Table 2: Stability of seco-CBI-indole2 Prodrugs (Duocarmycin Analogs)
| Prodrug Derivative | Half-life (t½) in pH 7.0 Phosphate Buffer | Half-life (t½) with Thiol Cleavage | Half-life (t½) in Human Plasma |
| 6 | ~6 hours | < 0.5 hours | Not Tested |
| 5 | No significant cleavage (>72 hours) | 6 hours | 3 - 6 hours |
| 4 | No significant cleavage (>72 hours) | 10 hours | Not Tested |
| 8 | No significant cleavage (>72 hours) | 48 hours | Not Tested |
| 3 | No significant cleavage (>72 hours) | 35 hours | Not Tested |
Experimental Protocols
General Safety and Handling Precautions
Duocarmycin SA and its intermediates are highly potent cytotoxic compounds and should be handled with extreme caution in a controlled laboratory environment.
-
Designated Work Area: All work with Duocarmycin SA intermediates should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet.
-
Personal Protective Equipment (PPE):
-
Wear two pairs of disposable nitrile gloves, changing the outer pair frequently.
-
A disposable, solid-front lab coat with tight cuffs is mandatory.
-
Safety goggles or a face shield must be worn at all times.
-
For handling powdered forms, a respirator with a HEPA filter is recommended to prevent inhalation.
-
-
Spill Management: A spill kit containing absorbent material, decontamination solutions, and appropriate waste disposal bags must be readily available. In case of a spill, evacuate the area, and follow established institutional procedures for cleaning up cytotoxic agents.
-
Waste Disposal: All contaminated materials (gloves, lab coats, plasticware, etc.) must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.
Protocol for Storage of Unstable Intermediates
Proper storage is crucial to prevent degradation and maintain the integrity of Duocarmycin SA intermediates.
-
Short-Term Storage (days to weeks): Store compounds as dry solids or in anhydrous aprotic solvents (e.g., DMSO, DMF) at -20°C or below in tightly sealed vials.
-
Long-Term Storage (months to years): For long-term storage, it is recommended to store the compounds as dry solids at -80°C under an inert atmosphere (e.g., argon or nitrogen).
-
Aqueous Solutions: Avoid storing intermediates in aqueous solutions for extended periods due to their instability. If aqueous buffers are required for experiments, prepare fresh solutions immediately before use.
Protocol for HPLC Analysis of Purity and Stability
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and monitoring the stability of Duocarmycin SA intermediates.
-
Instrumentation: A standard HPLC system with a UV detector is required. A mass spectrometer (LC-MS) can provide additional structural information on degradation products.
-
Column: A C18 reversed-phase column is typically suitable for the separation of Duocarmycin SA and its intermediates.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous buffer can be adjusted to control the retention and stability of the analytes.
-
Sample Preparation:
-
Accurately weigh a small amount of the Duocarmycin SA intermediate.
-
Dissolve the compound in a suitable anhydrous solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the stock solution with the initial mobile phase to the desired concentration for injection.
-
-
Stability Study Procedure:
-
Prepare solutions of the intermediate in the desired buffers (e.g., pH 3, 5, 7.4) or solvents.
-
Incubate the solutions at a controlled temperature (e.g., room temperature, 37°C).
-
At specified time points, withdraw an aliquot of the solution and immediately analyze by HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of degradation peaks over time to determine the half-life.
-
Protocol for NMR Analysis of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of Duocarmycin SA intermediates.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified intermediate in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Use anhydrous solvents to prevent degradation during the analysis.
-
-
Analysis:
-
Acquire standard 1D proton (¹H) and carbon (¹³C) NMR spectra.
-
For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Monitor the appearance of new signals or changes in existing signals over time to study the degradation process. For instance, the ¹H NMR spectrum of N-Boc-CImI, a Duocarmycin analog, shows characteristic signals that can be monitored for stability.
-
Protocol for Deactivation and Disposal of Duocarmycin SA Waste
Chemical deactivation is recommended to reduce the hazard of Duocarmycin SA waste before final disposal.
-
Principle: Treatment with a strong oxidizing agent like potassium permanganate (B83412) or sodium hypochlorite (B82951) can degrade the Duocarmycin SA molecule. The effectiveness of degradation can be confirmed by HPLC analysis.
-
Procedure for Liquid Waste:
-
Collect all aqueous waste containing Duocarmycin SA intermediates.
-
Adjust the pH to be alkaline (pH > 10) by adding a suitable base (e.g., NaOH).
-
Slowly add an excess of a freshly prepared solution of potassium permanganate or sodium hypochlorite with stirring.
-
Allow the reaction to proceed for several hours (e.g., overnight) at room temperature.
-
Quench the excess oxidizing agent (e.g., with sodium bisulfite for permanganate).
-
Neutralize the solution and dispose of it according to institutional guidelines for chemical waste.
-
-
Procedure for Solid Waste:
-
Contaminated solid waste (e.g., gloves, paper towels) should be soaked in the deactivating solution before being placed in designated cytotoxic waste containers.
-
Visualizations
Experimental Workflow for Stability Analysis
Caption: Workflow for determining the stability of Duocarmycin SA intermediates.
DNA Damage Response Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimization of reaction conditions for Duocarmycin SA precursor synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Duocarmycin SA precursors.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Duocarmycin SA precursors, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Suboptimal reaction temperature. - Inappropriate solvent. - Interference from other functional groups. - Steric hindrance. | - Optimize the reaction temperature. For the synthesis of some intermediates, keeping the temperature between -25 and -20 °C in tetrahydrofuran (B95107) can improve yields[1]. - Use a nonpolar, aprotic solvent to prevent competitive side reactions like spirocyclization[2]. - If a hydroxyl group is interfering with a reaction (e.g., Curtius rearrangement), consider inverting the order of synthetic steps to protect the hydroxyl group first[3]. - For sterically hindered reactions, such as N-methylation, direct N-O bond formation might fail. An alternative is selective N-methylation of a precursor using reagents like dimethyl sulfate (B86663) and LiHMDS[2]. |
| Formation of Side Products | - Reaction conditions favoring undesired pathways. - Reactive intermediates leading to complex mixtures. | - Carefully control reaction conditions. For example, using tetrahydrofuran as a solvent can influence the ratio of desired product to byproducts[1]. - Workup procedures can be designed to convert byproducts into more easily separable compounds. For instance, treatment with p-toluenesulfonic acid can facilitate separation[1]. |
| Failed O-amination | - Unsuitable aminating reagent. | - Experiment with different aminating reagents. Direct O-amination of seco-CBI-indole2 has been reported to be challenging with several reagents[2]. |
| Difficulty in Product Separation | - Similar polarity of the desired product and byproducts. | - Modify the workup procedure to chemically alter the byproduct for easier separation. For example, acidic workup can convert certain byproducts to facilitate purification[1]. |
| Product Instability | - Sensitivity to pH or other reagents. | - Be aware of the stability profile of your compounds. Some prodrugs are unstable in pH 7.0 phosphate (B84403) buffer, while others are stable[2]. Certain derivatives can be cleaved by reagents like BnSH in the presence of NaHCO3[2]. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider for optimizing the synthesis of Duocarmycin SA precursors?
A1: Key factors include the choice of solvent, reaction temperature, and the order of synthetic steps. For example, using a nonpolar, aprotic solvent like a 1:1 mixture of ether and dioxane can prevent unwanted spirocyclization[2]. Temperature control is also critical; in some steps, maintaining a temperature between -25 and -20 °C is optimal[1]. Furthermore, if functional groups interfere with a desired reaction, altering the sequence of steps, such as protecting a group early on, can resolve the issue[3].
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation often involves fine-tuning the reaction conditions. The choice of solvent can significantly impact the product ratio[1]. Additionally, ensuring anhydrous and oxygen-free conditions by working under a nitrogen atmosphere and degassing the reaction mixture can prevent interference from reactive oxygen species, particularly in radical reactions[3].
Q3: What should I do if I observe a complex mixture of products?
A3: A complex reaction mixture suggests that the reaction conditions may be too harsh or that protecting groups are necessary. If efforts to remove a protecting group lead to a complex mixture, it indicates the instability of the product under those conditions, and alternative deprotection strategies should be explored[2].
Q4: Are there specific safety precautions for handling Duocarmycin SA and its precursors?
A4: Duocarmycin SA and its analogues are extremely potent cytotoxic agents[4][5]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be carried out in a certified chemical fume hood to avoid inhalation or skin contact.
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of Duocarmycin Prodrugs
| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5 | seco-CBI-indole2 (11) | LiHMDS, TsONHBoc | Ether:Dioxane (1:1) | 0 to RT | 4 | 35-42 | [2] |
| 3 | seco-CBI-indole2 (11) | LiHMDS, 18 | Ether:Dioxane (1:1) | 0 to RT | 4 | - | [2] |
| 4 | seco-CBI-indole2 (11) | LiHMDS, 17 | Ether:Dioxane (1:1) | 50 | 1 | - | [2] |
| 6 | seco-CBI-indole2 (11) | LiHMDS, 15 | Ether:Dioxane (1:1) | 0 to RT | 4 | - | [2] |
Table 2: Stability of Duocarmycin Prodrugs
| Compound | Condition | Half-life (t1/2) | Reference |
| 6 | pH 7.0 phosphate buffer | ~6 h | [2] |
| 3, 4, 5, 8 | pH 7.0 phosphate buffer | No significant cleavage after 72 h | [2] |
| 6 | BnSH (100 equiv), NaHCO3 (100 equiv) in MeOH | < 0.5 h | [2] |
| 5 | BnSH (100 equiv), NaHCO3 (100 equiv) in MeOH | 6 h | [2] |
| 4 | BnSH (100 equiv), NaHCO3 (100 equiv) in MeOH | 10 h | [2] |
| 8 | BnSH (100 equiv), NaHCO3 (100 equiv) in MeOH | 48 h | [2] |
| 3 | BnSH (100 equiv), NaHCO3 (100 equiv) in MeOH | 35 h | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-seco-CBI-indole2 (Compound 5)
-
Dissolve seco-CBI-indole2 (11) in a 1:1 mixture of ether and dioxane to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiHMDS (1.0 M in THF) dropwise to the solution.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add TsONHBoc to the reaction mixture.
-
Allow the solution to warm to room temperature and stir for 4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated aqueous NaCl.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.[2]
Protocol 2: General Procedure for Thiol-mediated Prodrug Cleavage
-
Dissolve the prodrug (e.g., 3, 4, 5, 6, or 8) in methanol (B129727) (MeOH).
-
Add 100 equivalents of benzyl (B1604629) mercaptan (BnSH).
-
Add 100 equivalents of sodium bicarbonate (NaHCO3).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) to determine the rate of cleavage and release of the active drug.[2]
Visualizations
Caption: General workflow for the synthesis of Duocarmycin SA precursors.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing degradation of Duocarmycin SA intermediate-2"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Duocarmycin SA intermediate-2 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability critical?
This compound is a crucial precursor in the total synthesis of Duocarmycin SA, a potent antitumor antibiotic. Specifically, for the context of this guide, we refer to the immediate precursor to the spirocyclization step, which forms the reactive cyclopropane (B1198618) ring essential for its DNA alkylating activity.[1][2][3] The stability of this intermediate is paramount because its degradation can lead to a significant reduction in the overall yield and purity of the final product, Duocarmycin SA.
Q2: What are the primary factors that contribute to the degradation of this compound?
The degradation of this compound is primarily influenced by several factors:
-
pH: The stability of duocarmycin analogues is known to be pH-dependent. Acidic or basic conditions can catalyze the opening of strained rings or promote side reactions.
-
Oxidation: The electron-rich indole (B1671886) nucleus is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents from previous synthetic steps.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: Certain functional groups within the molecule may be photosensitive, leading to degradation upon exposure to light.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the intermediate.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Form: Store as a solid whenever possible, as solutions are generally less stable. If a solution is necessary, prepare it fresh before use.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | Degradation during chromatography. | - Use a pre-cooled chromatography column and solvents.- Minimize the time the intermediate spends on the column.- Consider using a less acidic or basic mobile phase. |
| Appearance of multiple spots on TLC after a reaction | Onset of degradation during the reaction or workup. | - Ensure the reaction is carried out under a strict inert atmosphere.- Use degassed solvents.- Perform aqueous workup with cooled, deoxygenated solutions. |
| Color change of the solid intermediate during storage | Oxidation or other forms of decomposition. | - Re-evaluate storage conditions. Ensure the container is properly sealed under an inert atmosphere and protected from light.- Consider re-purifying a small sample to check for purity before use. |
| Inconsistent results in subsequent synthetic steps | Use of partially degraded intermediate. | - Always use freshly purified or properly stored intermediate.- Perform a quick purity check (e.g., TLC, LC-MS) before proceeding with the next step. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strong acids and bases | Neutral pH (6.5-7.5) | Prevents acid/base-catalyzed degradation pathways. |
| Oxygen | Exposure to air | Inert atmosphere (Argon or Nitrogen) | Minimizes oxidation of the electron-rich aromatic core. |
| Temperature | Temperatures above 0°C for extended periods | ≤ -20°C for storage, 0-5°C for short-term handling | Reduces the rate of all potential degradation reactions. |
| Light | Direct sunlight or UV light | Amber vials, protection from light | Prevents photochemical degradation. |
| Solvent | Protic solvents for long-term storage | Aprotic solvents (e.g., Toluene, THF) for reactions; store as solid | Protic solvents can participate in solvolysis or other degradation pathways. |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines a general procedure to evaluate the stability of this compound under various conditions.
Materials:
-
This compound
-
Various buffers (pH 4, 7, 9)
-
Degassed aprotic and protic solvents (e.g., THF, Methanol)
-
Inert gas (Argon or Nitrogen)
-
Amber vials
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the intermediate in a suitable aprotic solvent under an inert atmosphere.
-
-
Condition Setup:
-
pH Stability: Aliquot the stock solution into separate amber vials and add an equal volume of the different pH buffers.
-
Solvent Stability: Aliquot the stock solution into vials containing different solvents.
-
Temperature Stability: Place aliquots of the solid intermediate and solutions at different temperatures (-20°C, 4°C, room temperature).
-
Light Stability: Expose a set of samples to ambient light and keep a control set in the dark.
-
-
Time Points:
-
Analyze the samples at various time points (e.g., 0h, 1h, 6h, 24h, 48h).
-
-
Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize pH).
-
Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining intermediate and identify any major degradation products.
-
-
Data Interpretation:
-
Plot the percentage of the intact intermediate against time for each condition to determine the degradation rate.
-
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting the degradation of this compound.
References
Technical Support Center: Chiral Resolution of Duocarmycin SA Synthetic Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chiral resolution of Duocarmycin SA synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of Duocarmycin SA synthetic intermediates?
A1: The primary methods for chiral resolution of Duocarmycin SA intermediates are chromatographic techniques, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs). Diastereomeric salt resolution is another viable method, especially for intermediates containing carboxylic acid functional groups.
Q2: Which chiral stationary phases (CSPs) are most effective for separating Duocarmycin SA intermediates?
A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used and have shown success in resolving chiral intermediates. The selection of the specific CSP will depend on the structure of the analyte.
Q3: What are the key parameters to optimize in a chiral HPLC or SFC method?
A3: The critical parameters for optimization include the choice of chiral stationary phase, the composition of the mobile phase (including co-solvents and additives), column temperature, and flow rate. In SFC, backpressure is an additional important parameter to control.
Q4: Can diastereomeric salt resolution be used for intermediates other than carboxylic acids?
A4: While diastereomeric salt resolution is most straightforward for acidic or basic compounds, it is possible to derivatize neutral intermediates to introduce an acidic or basic handle, allowing for this resolution method to be applied.
Troubleshooting Guides
Chiral HPLC/SFC Troubleshooting
This guide addresses common issues encountered during the chiral separation of Duocarmycin SA intermediates using HPLC and SFC.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Incorrect column temperature. | 1. Screen different CSPs (e.g., cellulose-based, amylose-based).2. a) Adjust the ratio of organic modifiers (e.g., isopropanol (B130326), ethanol (B145695) in hexane (B92381) for normal phase; acetonitrile, methanol (B129727) in buffer for reversed phase). b) Introduce or vary the concentration of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds).3. Optimize the column temperature. Both increasing and decreasing the temperature can affect resolution. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Mismatch between sample solvent and mobile phase. | 1. Add a competing agent to the mobile phase (e.g., a small amount of a similar, achiral compound).2. Reduce the concentration of the sample being injected.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak Splitting or Broadening | 1. Column degradation or contamination.2. High flow rate.3. Presence of multiple conformations of the analyte. | 1. a) Flush the column with a strong, compatible solvent. b) If the problem persists, the column may need to be replaced.2. Reduce the flow rate to allow for better equilibration.3. Vary the column temperature to favor a single conformation. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition or temperature.3. Column memory effects from previous analyses. | 1. Increase the column equilibration time before each injection.2. a) Ensure the mobile phase is well-mixed and degassed. b) Use a column oven to maintain a stable temperature.3. Dedicate a column to a specific method or implement a rigorous column washing protocol between different methods. |
Diastereomeric Salt Resolution Troubleshooting
This guide provides solutions for common problems encountered during the chiral resolution of Duocarmycin SA intermediates via diastereomeric salt formation.
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystallization of Diastereomeric Salt | 1. Poor choice of resolving agent or solvent.2. Supersaturation not achieved.3. Solution is too dilute. | 1. Screen a variety of chiral resolving agents and solvents.2. a) Try to induce crystallization by scratching the inside of the flask with a glass rod. b) Add a seed crystal of the desired diastereomeric salt.3. Concentrate the solution. |
| Low Diastereomeric Excess (de) of the Crystallized Salt | 1. Incomplete separation of diastereomers due to similar solubilities.2. Co-precipitation of the more soluble diastereomer. | 1. a) Perform multiple recrystallizations of the diastereomeric salt. b) Screen for a solvent system that maximizes the solubility difference between the diastereomers.2. Ensure slow cooling to promote selective crystallization. |
| Low Yield of the Desired Enantiomer | 1. Significant loss of material during recrystallization.2. Incomplete liberation of the enantiomer from the salt. | 1. Minimize the number of recrystallization steps by optimizing the initial crystallization conditions.2. Ensure complete acidification (for acidic intermediates) or basification (for basic intermediates) to break the diastereomeric salt. |
| Racemization of the Final Product | 1. Harsh conditions during the liberation of the enantiomer from the salt. | 1. Use milder acidic or basic conditions to break the salt.2. Avoid excessive heat during the workup procedure. |
Experimental Protocols
General Protocol for Chiral SFC Screening
This protocol outlines a general approach for screening and optimizing the chiral separation of a Duocarmycin SA intermediate. A notable application of this technique has been in the successful separation of a racemic protected Fmoc-DSA subunit, a key building block in the synthesis of Duocarmycin SA.
-
Column Selection : Begin with a screening of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Mobile Phase Preparation :
-
Primary mobile phase: Supercritical CO2.
-
Co-solvent: Start with methanol or ethanol.
-
-
Initial Screening Conditions :
-
Co-solvent percentage: Gradient from 5% to 40% over 10 minutes.
-
Flow rate: 2-3 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 40 °C.
-
-
Optimization :
-
If partial separation is observed, switch to an isocratic method with the co-solvent percentage that gave the best initial separation.
-
Optimize the co-solvent (e.g., switch to isopropanol or add a small amount of an additive like trifluoroacetic acid or diethylamine).
-
Vary the temperature (e.g., 25 °C, 35 °C, 45 °C) and backpressure (e.g., 100 bar, 200 bar) to improve resolution.
-
-
Analysis : The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers in the chromatogram.
General Protocol for Diastereomeric Salt Resolution of a Chiral Carboxylic Acid Intermediate
This protocol provides a general procedure for the resolution of a chiral carboxylic acid intermediate, such as 5,6,7-trimethoxyindole-2-carboxylic acid, using a chiral amine as the resolving agent.
-
Resolving Agent and Solvent Screening :
-
In separate small-scale experiments, dissolve the racemic carboxylic acid in various solvents (e.g., methanol, ethanol, ethyl acetate).
-
Add a selection of chiral amines (e.g., (R)-(+)-α-methylbenzylamine, (S)-(-)-1-(1-naphthyl)ethylamine) and observe for the formation of a precipitate.
-
-
Salt Formation and Crystallization :
-
Dissolve the racemic carboxylic acid (1 equivalent) in the chosen solvent at an elevated temperature.
-
Add the selected chiral resolving agent (0.5-1.0 equivalents).
-
Allow the solution to cool slowly to room temperature to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification :
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The diastereomeric excess (de) of the salt can be determined by NMR or HPLC analysis.
-
If necessary, recrystallize the salt to improve the de.
-
-
Liberation of the Enantiomer :
-
Suspend the diastereomeric salt in water and a suitable organic solvent (e.g., ethyl acetate).
-
Acidify the mixture with a strong acid (e.g., 1M HCl) until the salt dissolves.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
-
Enantiomeric Excess Determination : The ee of the final product can be determined by chiral HPLC analysis.
Visualizations
"alternative synthetic pathways to avoid impurities in Duocarmycin SA intermediates"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Duocarmycin SA intermediates. The focus is on identifying and mitigating common impurities through alternative synthetic pathways and optimized protocols.
Troubleshooting Guides
Issue: Formation of Quinoline (B57606) Impurities during seco-CBI Synthesis
Q1: During the synthesis of the seco-cyclopropyl-benz[e]indoline (seco-CBI) core via radical cyclization, we are observing significant amounts of a seco-cyclopropyltetrahydroquinoline byproduct. What causes this and how can we minimize it?
A1: The formation of seco-cyclopropyltetrahydroquinolines alongside the desired seco-cyclopropylindoline product is a known side reaction in the 5-exo-trig radical cyclization process.[1][2] This typically occurs when the stability of the free radical intermediate influences the cyclization pathway.
Troubleshooting Steps:
-
Substrate Modification: The structure and stability of the free radical precursor can significantly impact the product ratio. In some cases, the formation of the indoline (B122111) precursor is exclusive, while other substrates lead to a mixture of indoline and quinoline products.[1][2] For instance, the synthesis of a seco-CBI precursor from 6-benzyloxy-N-t-butoxycarbonyl-3-(chloromethyl)benzo[e]indoline has been reported to proceed without significant quinoline formation.[1][2]
-
Reaction Conditions Optimization: While the literature often focuses on the substrate's role, careful optimization of reaction conditions such as temperature, reaction time, and the rate of addition of the radical initiator (e.g., AIBN) and the reducing agent (e.g., Bu3SnH) may influence the selectivity of the cyclization.
-
Purification: If the formation of the quinoline byproduct cannot be completely suppressed, efficient purification methods are crucial. Flash column chromatography is typically employed to separate the desired indoline product from the quinoline impurity.
Issue: Dechlorination as a Side Reaction
Q2: We are experiencing a loss of the chloro-substituent (dechlorination) during the synthesis of our Duocarmycin SA intermediates. At which steps is this most likely to occur and what are the alternative strategies?
A2: Dechlorination is a potential side reaction, particularly during steps involving reductive conditions. One critical step where this has been observed is during the deprotection of a benzyl (B1604629) ether protecting group using catalytic hydrogenation (e.g., H2, Pd/C), which can also reduce the chloroalkene.
Alternative Strategy: Modified Deprotection Protocol
To circumvent this issue, an alternative deprotection method has been reported that avoids the use of H2 gas. This method utilizes ammonium (B1175870) formate (B1220265) (NH4HCO2) as a hydrogen source with palladium on carbon (Pd/C) for the O-debenzylation. This milder condition has been shown to prevent unwanted naphthalene (B1677914) hydrogenation and dechlorination.[3]
Table 1: Comparison of Deprotection Methods for Chloro-intermediates
| Method | Reagents | Common Side Reactions | Recommendation |
| Standard Hydrogenation | H2, Pd/C | Dechlorination, Naphthalene ring reduction | Avoid for sensitive chloro-intermediates |
| Transfer Hydrogenation | NH4HCO2, Pd/C | Minimal side reactions reported | Recommended for deprotection of benzyl ethers in the presence of a chloro group[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of Duocarmycin SA intermediates and what are their general sources?
A1: Common impurities in Duocarmycin SA synthesis often arise from side reactions in key bond-forming steps and the choice of protecting groups. These can include:
-
seco-Cyclopropyltetrahydroquinolines: Formed as byproducts during the radical cyclization to create the seco-CBI core.[1][2]
-
Dechlorinated products: Resulting from overly reductive conditions, especially during deprotection steps.[3]
-
Byproducts from Fischer Indole (B1671886) Synthesis: The formation of regioisomeric indole products can occur depending on the enamine isomer that undergoes cyclization.[4]
-
Styrenes from Bischler-Napieralski Reaction: A retro-Ritter reaction can lead to the formation of styrene (B11656) byproducts.[5]
-
Partially deprotected intermediates: Incomplete removal of protecting groups leads to a complex mixture of products.
-
Over-alkylation or N-alkylation products: Can occur during the introduction of alkyl chains if reaction conditions are not carefully controlled.
Q2: How can the choice of protecting groups influence the impurity profile in Duocarmylin SA synthesis?
A2: The selection of protecting groups is critical in multi-step syntheses like that of Duocarmycin SA to prevent unwanted side reactions.[6][7] For instance:
-
Orthogonal Protecting Groups: Employing orthogonal protecting groups, which can be removed under different conditions (e.g., acid-labile Boc vs. base-labile Fmoc), allows for selective deprotection and reduces the risk of unintended reactions at other functional sites.[7]
-
Protecting Group Stability: The chosen protecting group must be stable to the reaction conditions of subsequent steps to avoid premature cleavage and the formation of impurities.
-
Deprotection Conditions: The conditions used for deprotection must be carefully chosen to be selective for the target protecting group and not affect other sensitive functionalities in the molecule, such as the chloro-substituent.
Q3: Are there alternative synthetic pathways that can circumvent the formation of common impurities?
A3: Yes, several alternative synthetic strategies have been developed to improve the efficiency and purity of Duocarmycin SA intermediates. These often involve:
-
Alternative Ring Closure Strategies: For the formation of the tricyclic core, a vicarious nucleophilic substitution/cyclization sequence has been explored as an alternative to traditional methods.[8]
-
Modified Protecting Group Strategies: As discussed, using alternative protecting groups or deprotection methods can prevent specific side reactions like dechlorination.[3]
-
Solid-Phase Synthesis: For the synthesis of Duocarmycin analogues, solid-phase synthesis offers the advantage of simplified purification, as impurities and excess reagents can be washed away from the resin-bound product.[9][10]
Experimental Protocols
Protocol 1: O-Debenzylation using Transfer Hydrogenation to Avoid Dechlorination
This protocol is an alternative to standard catalytic hydrogenation for the removal of a benzyl ether protecting group in the presence of a sensitive chloro-substituent.[3]
-
Dissolve the Benzyl-protected Intermediate: Dissolve the starting material in a suitable solvent mixture (e.g., methanol/ethyl acetate).
-
Add Hydrogen Source: Add ammonium formate (NH4HCO2) in excess (e.g., 5-10 equivalents).
-
Add Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 10-20% by weight).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Extraction and Purification: Concentrate the filtrate and perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product can then be purified by column chromatography.
Visualizations
Caption: Comparison of standard and alternative radical cyclization pathways for seco-CBI synthesis.
Caption: Alternative deprotection strategy to avoid dechlorination impurity.
References
- 1. mdpi.com [mdpi.com]
- 2. Unexpected syntheses of seco-cyclopropyltetrahydroquinolines - from a radical 5-exo-trig cyclization reaction: analogs of CC-1065 and the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. media.neliti.com [media.neliti.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20160347753A1 - Synthesis of Duocarmycin Analogues - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Byproduct Analysis in Duocarmycin SA Intermediate-2 Production
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the synthesis of Duocarmycin SA and its analogues. The focus is on the analysis and mitigation of byproducts generated during the production of a key precursor, which for the purpose of this guide is designated as Intermediate-2: seco-CBI (1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole) , immediately following the deprotection of its N-Boc protected form, N-Boc-seco-CBI .
Frequently Asked Questions (FAQs)
Q1: What is "Intermediate-2" in the context of Duocarmycin SA synthesis?
A1: In many synthetic routes for Duocarmycin SA analogues, a key building block is the alkylating subunit, seco-CBI. To facilitate its synthesis and purification, it is often prepared with a protecting group on the indole (B1671886) nitrogen, most commonly a tert-butyloxycarbonyl (Boc) group. For this guide, we define Intermediate-2 as the deprotected seco-CBI, which is generated from its N-Boc protected precursor and is ready for coupling with the DNA-binding indole moiety (e.g., TMI - trimethoxyindole).
Q2: What are the most common byproducts observed during the generation of Intermediate-2 (seco-CBI)?
A2: The critical step is the acid-catalyzed removal of the Boc group from N-Boc-seco-CBI. Several byproducts can form during and after this step. These include:
-
Incomplete Deprotection: Residual N-Boc-seco-CBI.
-
tert-Butylated Byproducts: Alkylation of the phenol (B47542) or indole nitrogen by the tert-butyl cation generated during deprotection.
-
Dimerization Products: Self-reaction of the highly reactive seco-CBI molecules.
-
Premature Spirocyclization: Intramolecular cyclization of seco-CBI to form the active CBI cyclopropane (B1198618), which can occur if the reaction mixture is exposed to basic conditions or heated.[1]
-
Quinoline-type Impurities: These can arise from alternative cyclization pathways during the synthesis of the seco-CBI core structure and may be carried over.[2]
Q3: Which analytical techniques are recommended for identifying these byproducts?
A3: A combination of chromatographic and spectroscopic methods is essential for the effective identification and quantification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column, is the primary tool for separating Intermediate-2 from its byproducts and unreacted starting material. UV detection is standard.[1]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (HPLC-MS) is crucial for identifying the molecular weights of the separated components, which helps in elucidating their structures.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of significant or unknown byproducts, isolation (e.g., by preparative HPLC) followed by 1H and 13C NMR analysis is necessary.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the deprotection of N-Boc-seco-CBI and the subsequent coupling reaction.
Issue 1: Incomplete Deprotection of N-Boc-seco-CBI
-
Symptom: HPLC analysis of the crude reaction mixture shows a significant peak corresponding to the starting material, N-Boc-seco-CBI.
-
Possible Causes:
-
Insufficient acid catalyst (e.g., TFA, HCl).
-
Reaction time is too short.
-
Reaction temperature is too low.
-
-
Troubleshooting Steps:
-
Increase the equivalents of the acid catalyst. The rate of N-Boc cleavage can show a second-order dependence on the acid concentration.[7]
-
Extend the reaction time and monitor the progress by HPLC.
-
If the reaction is sluggish at lower temperatures, consider a modest increase in temperature, but be cautious of promoting side reactions.
-
Issue 2: Presence of a Byproduct with a Mass of +56 Da
-
Symptom: HPLC-MS analysis reveals a significant impurity with a molecular weight 56 units higher than the desired Intermediate-2.
-
Possible Cause: tert-butylation of the product. The tert-butyl cation generated during deprotection can act as an electrophile and alkylate nucleophilic sites, such as the phenolic oxygen or the indole nitrogen.[7]
-
Troubleshooting Steps:
-
Use a Scavenger: Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation as it forms.
-
Optimize Acid Choice: Use an acid that is less prone to generating a free tert-butyl cation.
-
Lower Reaction Temperature: Perform the deprotection at a lower temperature to reduce the rate of the alkylation side reaction.
-
Issue 3: Formation of High Molecular Weight Species
-
Symptom: HPLC analysis shows broad peaks at later retention times, and MS analysis indicates masses corresponding to dimers or oligomers of seco-CBI.
-
Possible Causes:
-
The deprotected seco-CBI is unstable and prone to self-condensation.
-
The concentration of the intermediate is too high.
-
Delay between the deprotection and the subsequent coupling step.
-
-
Troubleshooting Steps:
-
Immediate Use: Use the deprotected Intermediate-2 immediately in the next coupling step without isolation.[8]
-
Control Concentration: Perform the deprotection at a lower concentration to minimize intermolecular reactions.
-
One-Pot Procedure: If possible, develop a one-pot procedure where the coupling agent and the DNA-binding moiety are present during or immediately after the deprotection.
-
Issue 4: Premature Formation of the Active CBI Moiety
-
Symptom: HPLC-MS analysis shows a peak with a mass corresponding to the loss of HCl from Intermediate-2, indicating the formation of the cyclopropane ring (CBI).
-
Possible Causes:
-
Exposure of the deprotected intermediate to basic conditions (e.g., during workup).
-
Elevated temperatures during the reaction or workup.
-
Prolonged storage of the intermediate.
-
-
Troubleshooting Steps:
-
Maintain Acidic Conditions: Ensure the reaction mixture and any subsequent handling steps are maintained under acidic or neutral conditions until the coupling reaction is complete.
-
Avoid Heat: Perform all manipulations at low temperatures (e.g., 0 °C to room temperature).
-
Prompt Use: As with dimerization, use the intermediate immediately after its formation. The conversion of the seco-drug to the active cyclized form can be rapid.[1][9]
-
Data Presentation
Table 1: Representative HPLC-MS Data for Byproduct Analysis
| Compound/Byproduct | Putative Structure | Expected Mass Change from Intermediate-2 | Typical Relative Retention Time (RRT) |
| Intermediate-2 (seco-CBI) | Target Compound | 0 | 1.00 |
| N-Boc-seco-CBI | Starting Material | +100 | ~1.50 |
| tert-Butylated seco-CBI | Byproduct | +56 | ~1.65 |
| seco-CBI Dimer | Byproduct | + (Mass of Intermediate-2 - HCl) | >2.00 |
| CBI | Premature Cyclization Product | -36.5 (Loss of HCl) | ~0.90 |
Note: Relative Retention Times (RRTs) are illustrative and will vary depending on the specific HPLC method (column, mobile phase, gradient, etc.).
Experimental Protocols
Protocol 1: General Procedure for N-Boc Deprotection of N-Boc-seco-CBI
-
Dissolve N-Boc-seco-CBI in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC-MS until the starting material is consumed.
-
Upon completion, the resulting solution containing the HCl salt of Intermediate-2 (seco-CBI) should be used immediately in the subsequent coupling step.
Protocol 2: HPLC-MS Method for In-Process Control
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm and 320 nm.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
Mandatory Visualizations
Caption: Workflow of Intermediate-2 production and potential byproduct pathways.
Caption: Troubleshooting logic for identifying byproducts using HPLC-MS.
References
- 1. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected syntheses of seco-cyclopropyltetrahydroquinolines - from a radical 5-exo-trig cyclization reaction: analogs of CC-1065 and the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Dichalcogenides Extend the Reach of Bioreductive Prodrugs to Harness Thiol/Disulfide Oxidoreductases: Applications to seco-Duocarmycins Targeting the Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of ADC Higher Order Structure Through 2D NMR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Asymmetric Synthesis of a CBI-Based Cyclic N-Acyl O-Amino Phenol Duocarmycin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 [mdpi.com]
Technical Support Center: Enhancing the Stability of Duocarmycin SA Precursors for Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Duocarmycin SA and its precursors during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential stability issues with your Duocarmycin SA precursors.
Issue 1: Loss of Potency or Activity in Stored Compound
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Storage Temperature | Verify the storage temperature of your freezer. | For long-term storage (up to 3 years for powder, 6 months in solvent), store at -80°C. For short-term storage (up to 1 month in solvent), -20°C is acceptable.[1][2] |
| Exposure to Air (Oxidation) | Check if the compound was stored under an inert atmosphere. | Always store Duocarmycin SA and its precursors, especially when in solution, under nitrogen gas to prevent oxidation.[3] |
| Repeated Freeze-Thaw Cycles | Review your experimental workflow to quantify the number of freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing, which can lead to product inactivation.[1][3] |
| Hydrolysis of Prodrug | The seco-form of Duocarmycin SA precursors can be sensitive to hydrolysis, leading to the formation of the active, but less stable, cyclopropane (B1198618) ring.[4] | Prepare fresh working solutions daily from a frozen stock. If you suspect degradation, analyze the sample using HPLC to check for the appearance of degradation products. |
| Exposure to Light | Assess the light conditions in your laboratory and storage area. | While Duocarmycin SA itself is not reported to be exceptionally light-sensitive, some derivatives and linkers used in antibody-drug conjugates (ADCs) can be.[5][6] It is good practice to store all potent compounds in amber vials or otherwise protected from light. |
| Incompatible Solvent | Verify the solvent used for reconstitution and storage. | Use high-purity, anhydrous solvents like newly opened DMSO.[1][3] Avoid strong acids, alkalis, and strong oxidizing/reducing agents as they are incompatible.[7] |
Issue 2: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation Products | Compare the chromatogram of the stored sample with that of a freshly prepared standard. | Degradation can lead to the formation of related substances. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation pathways. |
| Solvent Impurities | Run a blank chromatogram with just the solvent. | Use high-purity, HPLC-grade solvents to avoid introducing extraneous peaks. Be aware that hygroscopic solvents like DMSO can absorb water, which may affect stability.[1][3] |
| Isomerization | Some complex molecules can undergo isomerization under certain conditions. | Consult the literature for potential isomers of your specific Duocarmycin SA precursor. Adjusting pH or solvent polarity may help in separating isomers chromatographically. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Duocarmycin SA and its precursors in powder form?
A1: For long-term stability, the powder form of Duocarmycin SA and its precursors, such as seco-Duocarmycin SA, should be stored at -20°C for up to 3 years.[1][8]
Q2: How should I store Duocarmycin SA precursors once they are dissolved in a solvent?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is highly recommended to store solutions under an inert nitrogen atmosphere to prevent oxidative degradation.[3]
Q3: Why is it important to use a seco-Duocarmycin SA precursor?
A3: The seco- form is a prodrug designed to improve the stability of the molecule.[4] The active form of Duocarmycin SA contains a reactive spirocyclopropylhexadienone moiety. The seco- form masks this reactive group, making the compound more stable for storage and handling.[4] It is converted to the active form in situ.[4]
Q4: What is the primary degradation pathway for Duocarmycin SA precursors?
A4: The main concern is the premature conversion of the seco- precursor to the active Duocarmycin SA, which is then susceptible to solvolysis. This conversion can be influenced by factors such as pH.[9][10] Duocarmycin SA itself is relatively stable outside of the DNA minor groove but becomes activated upon binding.[11][12]
Q5: Can I prepare a large batch of working solution and use it over several days?
A5: It is strongly recommended to prepare working solutions fresh on the day of use from a frozen, concentrated stock solution.[3] This minimizes the risk of degradation in aqueous buffers or cell culture media.
Q6: Are there any materials I should avoid when handling Duocarmycin SA precursors?
A6: Yes, you should avoid strong acids, alkalis, and strong oxidizing or reducing agents as they are incompatible with Duocarmycin SA.[7]
Q7: My compound seems to have lost activity despite proper storage. What should I do?
A7: First, refer to the troubleshooting guide above. If the issue persists, it is advisable to perform an analytical check of your compound's purity and integrity. A new vial of the compound should be used to confirm if the issue is with the stored material or other experimental parameters.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Duocarmycin SA and its Precursors
| Form | Storage Temperature | Duration | Atmosphere | Reference |
| Powder | -20°C | Up to 3 years | Normal | [1][2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Nitrogen | [1][2][3] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Nitrogen | [1][2][3] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of a Duocarmycin SA precursor. The exact conditions may need to be optimized for your specific analogue.
Objective: To determine the purity of a Duocarmycin SA precursor and detect the presence of degradation products over time.
Materials:
-
Duocarmycin SA precursor sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or formic acid) in water.
-
Mobile Phase B: 0.1% TFA (or formic acid) in acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the Duocarmycin SA precursor in DMSO at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% A: 5% B) to a final concentration of approximately 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry, typically around 320 nm).
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Analysis:
-
Inject the freshly prepared sample to obtain the initial purity profile (t=0).
-
Store the stock solution and/or diluted samples under the desired test conditions (e.g., different temperatures, light exposure).
-
At specified time points, inject the samples and analyze the chromatograms.
-
Calculate the peak area of the parent compound and any new peaks that appear. The stability can be expressed as the percentage of the parent compound remaining over time.
-
Visualizations
Caption: Activation pathway of a seco-Duocarmycin SA precursor.
Caption: Troubleshooting workflow for Duocarmycin SA precursor instability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Activation of Duocarmycin–Antibody Conjugates by Near-Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ruixibiotech.com [ruixibiotech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Duocarmycins--natures prodrugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of a Key Duocarmycin SA Intermediate
For researchers and professionals in drug development, the efficient synthesis of complex natural products like Duocarmycin SA is a critical challenge. This guide provides a detailed comparison of two prominent synthetic routes to a key tricyclic intermediate in the total synthesis of Duocarmycin SA, developed by the research groups of Boger and Schmidt.
Duocarmycin SA is a potent antitumor agent whose complex architecture demands a sophisticated synthetic strategy. A pivotal moment in its synthesis is the construction of the chiral tricyclic core, which contains the crucial stereocenter that dictates the molecule's biological activity. This guide will focus on the synthetic pathways leading to a common intermediate, the protected tricyclic amine, referred to here as the "Duocarmycin SA Tricyclic Core Intermediate."
Comparison of Synthetic Strategies
The approaches by Boger and Schmidt, while both achieving the synthesis of the target intermediate, employ distinct strategic bond disconnections and key transformations. Boger's route, established earlier, relies on a chiral resolution to introduce stereochemistry, while Schmidt's more recent approach utilizes an enantioselective hydrogenation.
| Parameter | Boger Synthetic Route | Schmidt Synthetic Route |
| Key Strategy | Diastereoselective alkylation and chiral resolution | Enantioselective indole (B1671886) hydrogenation |
| Starting Materials | Substituted p-quinonediimine | Substituted indole |
| Overall Yield | Not explicitly stated in a single sequence | ~35% over 7 steps |
| Number of Steps | ~10 steps from commercially available materials | 7 steps from commercially available materials |
| Stereochemistry Control | Chiral resolution of a later intermediate | Enantioselective hydrogenation early in the sequence |
Synthetic Route Overviews
The following diagrams illustrate the logical flow of each synthetic route to the Duocarmycin SA tricyclic core intermediate.
For Immediate Release
In the intricate world of natural product synthesis and drug development, the precise characterization of synthetic intermediates is paramount. This guide provides a detailed spectroscopic comparison of a key intermediate in the total synthesis of Duocarmycin SA with the final natural product and a closely related analog, Duocarmycin A. This analysis, supported by experimental data and protocols, offers researchers and scientists a valuable resource for understanding the structural evolution during the synthesis of this potent class of antitumor agents.
Duocarmycin SA and its analogs are renowned for their exceptional cytotoxicity, which stems from their ability to alkylate DNA. The synthesis of these complex molecules involves numerous steps, and the careful spectroscopic verification of each intermediate is crucial for a successful outcome. Here, we focus on a pivotal precursor from Boger's seminal 1992 total synthesis, the N-Boc protected tricyclic core, herein referred to as "Duocarmycin SA Intermediate (Boger, 1992)".
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Duocarmycin SA Intermediate (Boger, 1992), Duocarmycin SA, and Duocarmycin A, facilitating a direct comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton | Duocarmycin SA Intermediate (Boger, 1992) (δ, ppm) | Duocarmycin SA (δ, ppm) | Duocarmycin A (δ, ppm) |
| Aromatic CH | 8.26 (d, J=1.9), 7.67 (d, J=1.9), 7.49-7.45 (m), 7.41-7.34 (m), 7.33 (s) | ~7.0-8.0 (m) | ~7.0-8.0 (m) |
| OMe | - | 3.94 (s, 3H), 3.92 (s, 3H), 3.89 (s, 3H) | 3.95 (s, 3H), 3.93 (s, 3H), 3.90 (s, 3H) |
| CO₂Me | 3.94 (s, 3H) | 3.88 (s, 3H) | - |
| Boc (t-butyl) | 1.47 (s, 9H) | - | - |
| Cyclopropane & Ring Junction H | ~1.0-4.0 (m) | ~1.0-4.0 (m) | ~1.0-4.0 (m) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon | Duocarmycin SA Intermediate (Boger, 1992) (δ, ppm) | Duocarmycin SA (δ, ppm) | Duocarmycin A (δ, ppm) |
| Carbonyl (C=O) | 160.5, 149.3 | ~160-170 | ~160-170 |
| Aromatic C | 145.6, 143.6, 135.2, 130.2, 128.9, 128.7, 128.2, 126.4, 112.7, 112.5, 102.2 | ~100-150 | ~100-150 |
| OMe | - | ~56.0 | ~56.0 |
| CO₂Me | 52.5 | 52.4 | - |
| Boc (C(CH₃)₃) | 86.5, 27.9, 27.3 | - | - |
| Cyclopropane & Ring Junction C | ~15-60 | ~15-60 | ~15-60 |
Table 3: Mass Spectrometry and UV-Vis Data
| Parameter | Duocarmycin SA Intermediate (Boger, 1992) | Duocarmycin SA | Duocarmycin A |
| MS (ESI+) m/z | [M+H]⁺: 427.1500 | [M+H]⁺: 478.1587 | [M+H]⁺: 464.1431 |
| UV-Vis λₘₐₓ (nm) | Not available | ~330 | ~330 |
Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques. The following provides a general overview of the experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. Data processing was performed using standard NMR software.
Mass Spectrometry (MS): High-resolution mass spectra were acquired using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer via direct infusion.
UV-Vis Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length. Samples were dissolved in a UV-grade solvent, such as ethanol (B145695) or methanol, and the absorbance was measured over a wavelength range of 200-800 nm.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of Duocarmycin SA and its intermediates.
Caption: Workflow for the synthesis and spectroscopic analysis of Duocarmycin SA and its analogs.
Discussion
The spectroscopic data clearly highlight the structural transformations occurring during the synthesis. The ¹H NMR spectrum of the Duocarmycin SA Intermediate (Boger, 1992) is characterized by the presence of the Boc protecting group, which gives a prominent singlet at approximately 1.47 ppm. This signal is absent in the final product, Duocarmycin SA. Conversely, the spectra of Duocarmycin SA and Duocarmycin A show characteristic signals for the methoxy (B1213986) groups on the indole (B1671886) ring.
The mass spectrometry data provide the exact molecular weights of the compounds, confirming their elemental composition at each stage. The UV-Vis spectra of the final products are dominated by the extended chromophore of the Duocarmycin core, with a characteristic absorption maximum around 330 nm.
This comparative guide underscores the power of spectroscopic methods in synthetic chemistry. By providing a clear and concise comparison of a key Duocarmycin SA intermediate with the final product and a related analog, this document serves as a practical reference for researchers in the field of medicinal chemistry and drug discovery.
Purity Assessment of Duocarmycin SA Intermediate-2 by High-Performance Liquid Chromatography: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthetic intermediates is a critical step in the production of active pharmaceutical ingredients (APIs) like Duocarmycin SA. This guide provides a comprehensive overview of a representative High-Performance Liquid Chromatography (HPLC) method for the purity assessment of a key Duocarmycin SA intermediate. The performance of this method is compared with other common analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool for purity determination, other analytical techniques can also be employed.[1] The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation or the nature of expected impurities. The following table summarizes the key performance characteristics of HPLC in comparison to other common techniques for the purity assessment of pharmaceutical intermediates.
| Technique | Principle | Resolution | Sample Throughput | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Liquid-phase separation based on polarity.[1] | High; excellent for resolving complex mixtures.[1][2] | Moderate (15-30 min per sample).[1] | High sensitivity, quantitative accuracy, and applicability to non-volatile compounds.[2][3] | Requires reference standards for identification and quantification. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase.[2] | Lower than HPLC. | High (multiple samples can be run simultaneously). | Cost-effective, simple, and rapid for preliminary analysis.[3][4] | Primarily qualitative, less sensitive and accurate than HPLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5] | High (similar to HPLC). | Moderate. | Provides molecular weight information for impurity identification without a reference standard.[5] | More complex instrumentation and data analysis. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification based on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Not a separation technique; depends on spectral dispersion.[1] | High (can be < 5 min per sample).[1] | Provides absolute quantification without a reference standard of the same compound.[1] | Lower sensitivity compared to HPLC; may not detect trace impurities. |
Experimental Workflow for HPLC Purity Analysis
The overall process for determining the purity of a synthesized batch of a Duocarmycin SA intermediate involves several key stages, from sample preparation to data analysis.
References
A Comparative Analysis of Protecting Groups for the Synthesis of Duocarmycin SA
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of Duocarmycin SA, a potent DNA alkylating agent with significant antitumor activity, presents numerous challenges due to the molecule's complex and sensitive structure. A critical aspect of a successful synthetic strategy is the judicious selection and application of protecting groups for its key functional moieties: the indole (B1671886) nitrogen, the phenolic hydroxyl group, and various amine functionalities. This guide provides an objective comparison of commonly employed protecting groups for these functionalities, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic routes.
Protecting Groups for the Indole Nitrogen
The indole nucleus is a central feature of Duocarmycin SA, and its nitrogen atom often requires protection to prevent unwanted side reactions during various synthetic transformations. The choice of the protecting group is crucial as it must be stable to the reaction conditions employed in subsequent steps and readily cleavable without affecting other sensitive parts of the molecule.
Comparative Data
| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Stability |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, THF, rt | TFA, CH₂Cl₂; or 4N HCl/EtOAc | 89%[1] | High | Stable to basic and hydrogenolysis conditions, but labile to strong acids. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF, 0 °C | TBAF, THF; or HCl, EtOH | 85%[1] | High | Stable to a wide range of conditions, including acidic and basic environments. Cleaved by fluoride (B91410) ions or strong acid. |
| TES (Triethylsilyl) | TESCl, Imidazole, DMF | TBAF, THF; or mild acid | High | High | Easily introduced and removed. Sensitive to acidic conditions and fluoride ions. |
Experimental Protocols
Boc Protection of Indole: To a solution of the indole (1 mmol) in tetrahydrofuran (B95107) (THF, 10 mL), di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.2 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.1 mmol) are added. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.[1]
Boc Deprotection: The N-Boc protected indole (1 mmol) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH₂Cl₂) (10 mL) and stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure to yield the deprotected indole. Alternatively, a solution of 4N HCl in ethyl acetate (B1210297) can be used.
Protecting Groups for the Phenolic Hydroxyl Group
The phenolic hydroxyl group in the Duocarmycin SA structure is often protected to prevent its interference in coupling reactions and other transformations. The choice of the protecting group is critical to ensure stability during the synthesis and allow for selective deprotection at a later stage.
Comparative Data
| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Stability |
| Bn (Benzyl) | BnBr, K₂CO₃, DMF, 0 °C to rt | H₂, Pd/C, EtOH; or BCl₃, CH₂Cl₂ | 90%[1] | High | Stable to a wide range of acidic and basic conditions. Cleaved by hydrogenolysis. |
| MOM (Methoxymethyl) | MOMCl, DIPEA, CH₂Cl₂ | HCl, MeOH; or BBr₃, CH₂Cl₂ | High | High | Stable to basic conditions, but labile to acids. |
| TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., AcOH) | 94%[2] | 95%[2] | Stable to basic conditions. Cleaved by fluoride ions or acidic conditions. |
Experimental Protocols
Benzyl (B1604629) Protection of Phenol (B47542): To a solution of the phenol (1 mmol) in dimethylformamide (DMF, 10 mL) at 0 °C, potassium carbonate (K₂CO₃, 1.5 mmol) and benzyl bromide (BnBr, 1.2 mmol) are added. The mixture is stirred at room temperature for 18 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.[1]
Benzyl Deprotection (Hydrogenolysis): The benzyl-protected phenol (1 mmol) is dissolved in ethanol (B145695) (10 mL), and 10% palladium on carbon (Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected phenol.
Protecting Groups for Amine Functionalities
Duocarmycin SA and its synthetic intermediates contain amine groups that require protection to control their reactivity, particularly during peptide coupling steps. The choice of protecting group depends on the overall synthetic strategy and the orthogonality required.
Comparative Data
| Protecting Group | Protection Conditions | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Stability |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., H₂O, CH₂Cl₂) | TFA, CH₂Cl₂; or 4N HCl/dioxane | >95%[3] | High | Stable to basic and hydrogenolysis conditions. Cleaved by strong acids. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, NaHCO₃, H₂O/dioxane | 20% Piperidine (B6355638) in DMF | High | High | Stable to acidic and hydrogenolysis conditions. Cleaved by mild base (piperidine). |
| Cbz (Carbobenzyloxy) | Cbz-Cl, base (e.g., NaHCO₃), H₂O/dioxane | H₂, Pd/C, EtOH; or HBr/AcOH | High | High | Stable to acidic and basic conditions. Cleaved by hydrogenolysis or strong acid. |
Experimental Protocols
Boc Protection of Aniline (B41778): To a solution of the aniline (1 mmol) in a mixture of dioxane and water (1:1, 10 mL), sodium bicarbonate (NaHCO₃, 3 mmol) and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mmol) are added. The mixture is stirred at room temperature for 2-4 hours. The product is then extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated.
Fmoc Deprotection: The Fmoc-protected amine (1 mmol) is dissolved in a 20% solution of piperidine in dimethylformamide (DMF, 10 mL). The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then evaporated under reduced pressure, and the residue is co-evaporated with toluene (B28343) to remove residual piperidine. The crude product is then used in the next step without further purification.
Visualizing Synthetic Strategies
To illustrate the application of these protecting groups in a synthetic workflow, the following diagrams outline the key steps and logical relationships in the synthesis of a Duocarmycin SA precursor.
Caption: Protecting group strategies for key functional groups in Duocarmycin SA synthesis.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to Duocarmycin SA Intermediate-2 Synthesis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes to a crucial intermediate of Duocarmycin SA, a potent antitumor agent. By examining key performance indicators and providing detailed experimental protocols, this document aims to inform the selection of the most effective synthetic strategy.
Duocarmycin SA, a natural product isolated from Streptomyces species, exhibits powerful cytotoxic activity by alkylating DNA. Its complex structure necessitates a multi-step synthesis, with the formation of the DNA-binding indole (B1671886) subunit being a critical phase. A common and pivotal precursor to this subunit, herein referred to as "intermediate-2," is a substituted indole-2-carboxylate (B1230498), such as methyl 5-methoxy-6-nitro-1H-indole-2-carboxylate. The efficiency of the synthesis of this intermediate significantly impacts the overall yield and feasibility of producing Duocarmycin SA and its analogs.
This guide compares three prominent methods for the synthesis of this key indole intermediate: the Hemetsberger Indole Synthesis, a Palladium-Catalyzed Indole Synthesis, and a Nitration-Dehydrogenation approach.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is often a trade-off between yield, regioselectivity, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the three benchmarked methods for synthesizing a substituted indole-2-carboxylate intermediate.
| Parameter | Hemetsberger Synthesis | Palladium-Catalyzed Synthesis | Nitration & Dehydrogenation |
| Typical Yield | 5-70% (highly substrate dependent) | 36-86% | ~40% (overall) |
| Regioselectivity | Poor to moderate (can produce mixtures of regioisomers) | High | Good |
| Key Reagents | Aryl aldehyde, ethyl azidoacetate, base | 4-substituted-2-iodoaniline, pyruvic acid, Pd(OAc)₂, DABCO | Methyl 1-acetylindoline-2-carboxylate, nitrating agent, MnO₂ |
| Reaction Conditions | High temperatures (thermolysis) | Moderate to high temperatures | Stepwise, variable conditions |
| Noteworthy Advantages | Utilizes readily available aryl aldehydes | High regioselectivity, clean reaction profile | Starts from a simple indoline (B122111) precursor |
| Key Disadvantages | Low yields with certain substrates, formation of hard-to-separate isomers | Requires pre-functionalized (iodinated) aniline, catalyst cost | Multi-step process with moderate overall yield |
Experimental Protocols
For a reproducible and accurate comparison, detailed experimental protocols for each method are provided below.
Method 1: Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of an α-azidocinnamate ester to form the indole ring. While seemingly straightforward, its efficiency is often hampered by the formation of regioisomers when using meta-substituted benzaldehydes.
Experimental Protocol:
-
Knoevenagel Condensation: To a solution of 3-methoxy-4-nitrobenzaldehyde (B1600471) (1.0 eq) and ethyl azidoacetate (1.2 eq) in ethanol (B145695), a catalytic amount of a base (e.g., sodium ethoxide) is added. The mixture is stirred at room temperature for 4-6 hours. The resulting α-azidocinnamate ester is isolated by precipitation or extraction.
-
Thermolysis: The purified α-azidocinnamate ester is dissolved in a high-boiling solvent (e.g., xylene or Dowtherm A) and heated to reflux (typically 140-250 °C) for 2-4 hours.
-
Work-up and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to separate the desired 5-methoxy-6-nitro-1H-indole-2-carboxylate from its 7-methoxy-6-nitro regioisomer. The ratio of these isomers can be close to 1:1, significantly impacting the isolated yield of the target compound.
Method 2: Palladium-Catalyzed Indole Synthesis (Boger's Method)
This method, developed by the Boger group, offers a highly regioselective route to C5-substituted indole-2-carboxylic acids, which are direct precursors to the target intermediate after esterification.[1]
Experimental Protocol:
-
Iodination of Aniline: Commercially available 4-methoxyaniline is iodinated using iodine and silver sulfate (B86663) in ethanol at room temperature for 30-60 minutes to yield 2-iodo-4-methoxyaniline.[1]
-
Palladium-Catalyzed Cyclization: A mixture of 2-iodo-4-methoxyaniline (1.0 eq), pyruvic acid (3.0 eq), DABCO (3.0 eq), and Pd(OAc)₂ (0.05 eq) in degassed DMF is heated at 105 °C for 4 hours.[1]
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting 5-methoxy-1H-indole-2-carboxylic acid is obtained as a single regioisomer and can be purified by crystallization or chromatography.[1]
-
Esterification and Nitration: The carboxylic acid is then esterified to the methyl ester, followed by regioselective nitration at the C6 position to afford methyl 5-methoxy-6-nitro-1H-indole-2-carboxylate.
Method 3: Synthesis via Nitration and Dehydrogenation
This approach starts with a pre-formed indoline ring, which is then nitrated and aromatized.
Experimental Protocol:
-
Nitration of Indoline: Methyl 1-acetylindoline-2-carboxylate is treated with a nitrating agent (e.g., nitric acid in acetic anhydride) at low temperature. This step typically yields a mixture of nitro-substituted isomers.
-
Dehydrogenation: The resulting nitro-indoline intermediate is then dehydrogenated to the corresponding indole using an oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent like toluene (B28343) at reflux.
-
Work-up and Purification: The reaction mixture is filtered to remove the oxidant, and the filtrate is concentrated. The desired methyl 5-methoxy-6-nitro-1H-indole-2-carboxylate is then isolated from the isomeric mixture by column chromatography. The overall reported yield for the 5-nitro isomer via a similar route is around 40%.[2]
Visualizing the Synthetic Workflow and Biological Context
To further aid in the understanding of the synthetic strategies and the biological relevance of Duocarmycin SA, the following diagrams are provided.
Caption: Comparative workflows for the synthesis of Duocarmycin SA intermediate-2.
Caption: Simplified signaling pathway of Duocarmycin SA's mechanism of action.
Conclusion
Based on the available data, the palladium-catalyzed indole synthesis offers a superior strategy for preparing the this compound. Its high regioselectivity and generally good yields outweigh the need for a pre-functionalized starting material and the cost of the catalyst, especially when considering the difficulties in separating regioisomers in the Hemetsberger synthesis. The nitration and dehydrogenation route provides a viable alternative, though its overall yield is moderate. For researchers aiming for an efficient and clean synthesis of Duocarmycin SA and its analogs, the palladium-catalyzed approach represents the current benchmark.
References
- 1. Synthesis and evaluation of duocarmycin SA analogs incorporating the methyl 1,2,8,8a-tetrahydrocyclopropa[c]oxazolo[2,3-e]indol-4-one-6-carboxylate (COI) alkylation subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Duocarmycin SA and its Analogs: A Guide to Cytotoxicity and Reactivity
This guide provides a comparative analysis of Duocarmycin SA and its synthetic analogs, focusing on their cytotoxic activity across various cancer cell lines. Duocarmycins are a class of potent antitumor antibiotics that derive their biological activity from the sequence-selective alkylation of DNA.[1][2] This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and off-target effects of this class of compounds.
Mechanism of Action: DNA Alkylation
Duocarmycins, including Duocarmycin SA, bind to the minor groove of DNA, with a preference for AT-rich sequences.[3][4] Following binding, they induce irreversible alkylation of the N3 position of adenine.[4][5] This covalent modification of the DNA structure disrupts cellular processes such as replication and transcription, ultimately leading to apoptosis.[1][4] The alkylating activity of duocarmycins is highly dependent on a conformational change that occurs upon DNA binding, which activates the reactive cyclopropane (B1198618) ring.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pubs.acs.org [pubs.acs.org]
Navigating Chirality: A Comparative Guide to Stereochemical Confirmation in Duocarmycin SA Intermediates
For researchers, scientists, and drug development professionals, establishing the precise stereochemistry of synthetic intermediates is a critical step in the total synthesis of complex natural products like Duocarmycin SA. The absolute and relative configuration of chiral centers profoundly influences the biological activity of the final molecule, making rigorous stereochemical confirmation an indispensable part of the drug discovery and development process. This guide provides an objective comparison of key analytical techniques used to determine the stereochemistry of Duocarmycin SA intermediates, supported by experimental data and detailed protocols.
The Duocarmycin family of natural products are potent DNA alkylating agents with significant antitumor activity. Their mechanism of action is intrinsically linked to their three-dimensional structure, particularly the stereochemistry of the spirocyclopropylcyclohexadienone moiety. Incorrect stereoisomers can exhibit dramatically reduced or altered biological activity. Therefore, robust analytical methods are required to ensure the correct enantiomer is carried forward during a synthetic campaign.
This guide will compare three principal methods for stereochemical confirmation:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful technique for separating enantiomers and determining enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily through the use of chiral derivatizing agents like Mosher's acid, for determining the absolute configuration of chiral alcohols and amines.
-
Single-Crystal X-ray Crystallography: The gold standard for unambiguous determination of the absolute stereostructure of a molecule.
Comparative Analysis of Stereochemical Confirmation Techniques
The selection of an appropriate analytical technique for stereochemical confirmation depends on several factors, including the stage of the synthesis, the nature of the intermediate, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method.
| Feature | Chiral HPLC | Mosher's Method (NMR) | X-ray Crystallography |
| Primary Information | Enantiomeric ratio (er) / Enantiomeric excess (ee) | Absolute configuration of chiral alcohols/amines | Absolute and relative stereochemistry of the entire molecule |
| Sample Requirement | Small amount of dissolved sample | ~1-5 mg of purified sample per diastereomeric ester | High-quality single crystal (can be challenging to obtain) |
| Throughput | High | Moderate | Low |
| Development Time | Method development can be time-consuming | Relatively fast once the protocol is established | Crystal growth can be a lengthy and uncertain process |
| Confirmation Level | Relative (compares enantiomers) | Absolute (requires a known chiral derivatizing agent) | Absolute and definitive |
| Instrumentation | HPLC with a chiral stationary phase and detector | High-field NMR spectrometer | Single-crystal X-ray diffractometer |
| Cost | Moderate | Moderate | High |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone for assessing the enantiomeric purity of synthetic intermediates. The separation is achieved by passing a solution of the analyte through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol for Enantiomeric Resolution of a Duocarmycin SA Intermediate:
-
Column Selection: A polysaccharide-based chiral column, such as a Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), is often effective for Duocarmycin-like structures.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane (B92381) and a polar alcohol modifier, such as isopropanol (B130326) or ethanol. The ratio is optimized to achieve baseline separation. For example, a starting point could be 90:10 (v/v) Hexane:Isopropanol.
-
Instrumentation and Parameters:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C, to ensure reproducibility.
-
-
Sample Preparation: Dissolve a small amount of the intermediate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [|A1 - A2| / (A1 + A2)] * 100.
Table 1: Representative Chiral HPLC Data for a Duocarmycin Intermediate
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 85:15 (v/v) Hexane:Isopropanol |
| Flow Rate | 0.7 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Excess (% ee) | 99% |
Mosher's Method for Absolute Configuration Determination
Mosher's method is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols and amines. It involves the formation of diastereomeric esters or amides by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA moiety leads to different chemical shifts for the protons in the vicinity of the chiral center in the two diastereomers.
Protocol for Mosher's Ester Analysis of a Chiral Alcohol Intermediate:
-
Preparation of (R)- and (S)-MTPA Esters:
-
In two separate, dry NMR tubes, dissolve ~2-3 mg of the chiral alcohol intermediate in 0.5 mL of anhydrous deuterated pyridine (B92270) or a mixture of CDCl₃ and a small amount of pyridine.
-
To one tube, add a slight excess (1.1-1.2 equivalents) of (R)-(-)-MTPA chloride.
-
To the other tube, add a slight excess (1.1-1.2 equivalents) of (S)-(+)-MTPA chloride.
-
Seal the tubes and allow the reactions to proceed at room temperature until completion (monitor by TLC or ¹H NMR).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters. It is crucial that the NMR acquisition parameters are identical for both samples.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of proton signals.
-
-
Data Analysis:
-
Assign the proton signals for the groups (L₁ and L₂) attached to the chiral carbon in both spectra.
-
Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ(S) - δ(R).
-
Apply the Mosher model: Protons with a positive Δδ value are on one side of the plane perpendicular to the C(α)-O bond, and protons with a negative Δδ value are on the other. Based on the known conformation of the MTPA esters, the absolute configuration of the alcohol can be deduced.
-
Table 2: Representative ¹H NMR Data for Mosher's Ester Analysis
| Proton | δ(R)-MTPA ester (ppm) | δ(S)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) |
| H-a | 4.85 | 4.95 | +0.10 |
| H-b | 2.10 | 2.02 | -0.08 |
| H-c | 1.55 | 1.48 | -0.07 |
| H-d | 3.75 | 3.86 | +0.11 |
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive evidence for the stereochemistry of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise arrangement of atoms in space.
Protocol for X-ray Crystallography:
-
Crystal Growth: This is often the most challenging step. High-purity material is essential. Common techniques include:
-
Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly.
-
Vapor Diffusion: Dissolving the compound in a solvent and placing it in a sealed container with a more volatile anti-solvent.
-
Cooling: Slowly cooling a saturated solution of the compound.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.
-
The diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The model is refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.
-
For chiral molecules in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the anomalous dispersion effects, often reported as the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure provides a high degree of confidence in the assignment.
-
Table 3: Representative Crystallographic Data for a Duocarmycin Intermediate
| Parameter | Value |
| Empirical Formula | C₂₀H₂₂N₂O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 18.987(4) |
| Volume (ų) | 1965.4(8) |
| R-factor (%) | 4.2 |
| Flack Parameter | 0.02(5) |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the confirmation of stereochemistry in a Duocarmycin SA intermediate.
Caption: Workflow for Stereochemical Confirmation.
DNA Alkylation Pathway of Duocarmycin SA
The stereochemistry of Duocarmycin SA is crucial for its biological activity, which involves the alkylation of DNA. The following diagram illustrates the simplified mechanism.
Caption: Duocarmycin SA DNA Alkylation Pathway.
Conclusion
The confirmation of stereochemistry in the synthesis of Duocarmycin SA intermediates is a multifaceted task that relies on a combination of analytical techniques. Chiral HPLC is indispensable for determining enantiomeric purity, while Mosher's method and X-ray crystallography provide complementary and often definitive information about the absolute configuration. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and ensure the stereochemical integrity of their synthetic intermediates, ultimately contributing to the successful development of these potent anticancer agents.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Duocarmycin SA Intermediate-2
Disclaimer: No specific safety data sheet (SDS) or disposal protocol for "Duocarmycin SA intermediate-2" is publicly available. The following procedures are based on the known hazards of the final active compound, Duocarmycin SA, and general best practices for the disposal of highly potent cytotoxic and genotoxic materials. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Duocarmycin SA is an extremely potent cytotoxic agent, classified as a carcinogen, mutagen, and reproductive toxin.[1] Intermediates in its synthesis pathway should be handled with the same high level of caution. Proper disposal is critical to prevent occupational exposure and environmental contamination.
Hazard and Disposal Summary
The following table summarizes the key hazard classifications for Duocarmycin SA, which should be considered when handling any of its intermediates.
| Hazard Classification | GHS Code | Description | Disposal Consideration |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Prevent ingestion and contamination of food/drink. |
| Germ Cell Mutagenicity | H340 | May cause genetic defects. | Handle as a genotoxic agent. Avoid all direct contact. |
| Carcinogenicity | H350 | May cause cancer. | Handle as a carcinogen. Use appropriate engineering controls. |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. | Handle as a reproductive toxin. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and any contaminated materials.
1. Waste Segregation and Collection:
-
Primary Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE), labware (e.g., pipette tips, vials), and cleaning materials, must be placed in a designated, leak-proof hazardous waste container.[2]
-
Labeling: The container must be clearly labeled with "Cytotoxic Waste," "Hazardous Waste," and the specific chemical name "this compound."[2][3]
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be immediately placed into a puncture-proof sharps container that is also labeled as "Cytotoxic Waste."[2][3]
-
Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain.[1] Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container.
2. Decontamination of Work Surfaces:
-
Physical Removal: Decontamination is primarily achieved through the physical removal of the compound.[4][5] Wipe all potentially contaminated surfaces with a disposable, absorbent material wetted with an appropriate solvent (e.g., alcohol) to ensure the compound is solubilized and removed.[1]
-
Cleaning Materials: All wipes and materials used for decontamination are considered cytotoxic waste and must be disposed of in the designated hazardous waste container.[2]
-
Chemical Inactivation: Chemical inactivation of many cytotoxic drugs is often ineffective and may create byproducts that are equally or more hazardous.[6] Therefore, it is not recommended without a validated protocol for this specific intermediate. High-temperature incineration is the preferred disposal method.[7]
3. Spill Management:
-
Evacuate: In the event of a spill, evacuate non-essential personnel from the area.
-
Contain: Absorb liquid spills with an inert, finely-powdered material (e.g., diatomite, universal binders).[1] For solid spills, gently cover with a wet cloth to avoid generating dust.[8]
-
Collect: Carefully collect all contaminated materials using appropriate tools (e.g., scoops, forceps) and place them into the designated cytotoxic waste container.
-
Decontaminate: Decontaminate the spill area as described in the section above.
4. Final Disposal:
-
Storage: Store the sealed cytotoxic waste container in a secure, designated area away from incompatible materials, pending pickup.
-
Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste through your institution's EHS department or a licensed hazardous waste disposal contractor. The standard and required method for destroying cytotoxic compounds is high-temperature incineration.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. danielshealth.ca [danielshealth.ca]
- 4. gerpac.eu [gerpac.eu]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. Duocarmycin SA - Safety Data Sheet [chemicalbook.com]
Safeguarding Researchers: Essential Protocols for Handling Duocarmycin SA Intermediate-2
For Immediate Implementation: Researchers, scientists, and drug development professionals engaged in work with Duocarmycin SA intermediate-2 must adhere to the following stringent safety and logistical protocols. This guidance, derived from safety data for the parent compound Duocarmycin SA, is designed to ensure the highest level of protection due to the compound's potent cytotoxic nature.
Duocarmycin SA is an extremely potent cytotoxic agent that functions as a DNA alkylating agent, demonstrating synergistic cytotoxicity against cancer cells.[1] Its intermediates are presumed to carry similar high-risk profiles. The following procedures provide a direct, step-by-step framework for safe handling, operation, and disposal.
Hazard Identification and Classification
Duocarmycin SA is classified with significant health risks.[2] Personnel must be fully aware of these hazards before commencing any work.
| Hazard Classification | GHS Code | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Germ cell mutagenicity | Category 1A, 1B | H340: May cause genetic defects |
| Carcinogenicity | Category 1A, 1B | H350: May cause cancer |
| Reproductive toxicity | Category 1A, 1B | H360: May damage fertility or the unborn child |
Personal Protective Equipment (PPE) Protocol
All personnel handling this compound must utilize the following personal protective equipment. This is a mandatory, non-negotiable requirement for entry into and work within designated laboratory areas.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, disposable. Double-gloving is required. |
| Body Protection | Lab Coat | Dedicated, disposable, solid-front, back-closing gown. |
| Apron | Chemical-resistant apron worn over the lab coat. | |
| Sleeve Covers | Disposable sleeve covers. | |
| Eye Protection | Safety Goggles | Chemical splash-proof goggles. |
| Face Protection | Face Shield | Full-face shield worn over safety goggles. |
| Respiratory Protection | Respirator | A properly fitted NIOSH-approved respirator is required. |
Experimental Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling this compound, from preparation to disposal. Adherence to this workflow is critical to mitigate exposure risks.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
